Miricorilant
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1400902-13-7 |
|---|---|
Molecular Formula |
C24H23F3N2O2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31) |
InChI Key |
GVVUZBSCYAVFTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Miricorilant; CORT 118335; CORT-118335; CORT118335; |
Origin of Product |
United States |
Foundational & Exploratory
Miricorilant's Mechanism of Action in Metabolic Dysfunction-Associated Steatohepatitis (MASH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive liver disease characterized by steatosis, inflammation, and fibrosis, with a significant unmet medical need. Miricorilant (CORT118335) is an investigational, orally administered, nonsteroidal selective glucocorticoid receptor modulator (SGRM) being developed for the treatment of MASH. This technical guide provides an in-depth overview of the mechanism of action of this compound, based on available preclinical and clinical data. This compound exhibits a unique, liver-targeted mechanism by selectively modulating the glucocorticoid receptor (GR), a key regulator of hepatic glucose and lipid metabolism. It functions as a mixed agonist/antagonist at the GR and also possesses modest mineralocorticoid receptor (MR) antagonist properties. This dual activity allows this compound to reprogram hepatic gene networks, leading to a reduction in liver fat, inflammation, and fibrosis. This guide will detail the molecular pathways influenced by this compound, present quantitative data from key studies in structured tables, and provide comprehensive experimental protocols and workflow visualizations to facilitate a deeper understanding of its therapeutic potential in MASH.
Introduction: Targeting the Glucocorticoid Receptor in MASH
The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a pivotal role in regulating metabolism, inflammation, and stress responses. In the liver, chronic activation of GR by its endogenous ligand, cortisol, can contribute to the pathogenesis of MASH by promoting hepatic lipid accumulation through increased fatty acid uptake, stimulation of de novo lipogenesis, and reduced fatty acid β-oxidation.[1] this compound's development is predicated on the therapeutic hypothesis that selectively modulating GR activity in the liver can ameliorate the key pathological features of MASH. As a selective modulator, this compound is designed to elicit a specific downstream response, distinct from that of a full agonist or antagonist, thereby offering a targeted therapeutic effect with a potentially favorable safety profile.[2]
Molecular Mechanism of Action
This compound's primary mechanism of action is the selective modulation of the glucocorticoid receptor in hepatocytes.[2] It also demonstrates modest antagonist activity at the mineralocorticoid receptor.[2][3] This targeted action in the liver is a key feature of its therapeutic profile.
Reprogramming of Hepatic Gene Networks
In vitro studies using human hepatocyte-like cells (HepaRG) under steatotic conditions have demonstrated that this compound selectively modulates the expression of key genes involved in several pathways central to MASH pathogenesis:
-
Lipid Metabolism: An early response to this compound (8-hour exposure) involves the upregulation of genes associated with lipid metabolism. A sub-chronic response (5-day exposure) shows sustained upregulation of lipid metabolism regulators. Preclinical studies in human precision-cut liver slices (PCLS) have identified very-low-density lipoprotein (VLDL) particle remodeling as a significantly enriched pathway, suggesting a potential mechanism for the observed reduction in hepatic triglycerides.
-
Detoxification and Cellular Stress: The early response to this compound also includes the upregulation of genes related to detoxification and cellular stress responses, indicating an enhancement of hepatic metabolic function and immediate protection against oxidative and inflammatory stress.
-
Gluconeogenesis: Sub-chronic exposure to this compound leads to the downregulation of gluconeogenic enzymes, which supports long-term improvements in insulin sensitivity.
While the specific differentially expressed genes have not been publicly disclosed, the pathway analysis points to a multi-faceted reprogramming of hepatocyte metabolism.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in hepatocytes based on the current understanding of its mechanism of action.
References
Miricorilant: A Technical Guide to its Glucocorticoid Receptor Modulation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miricorilant (CORT118335) is a pioneering selective glucocorticoid receptor (GR) modulator (SGRM) currently under investigation for the treatment of metabolic disorders, including metabolic dysfunction-associated steatohepatitis (MASH) and antipsychotic-induced weight gain. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interaction with the glucocorticoid receptor signaling pathway. It consolidates key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for research and development professionals.
Introduction to this compound's Mechanism of Action
This compound is a non-steroidal small molecule that exhibits a unique dual activity: it functions as a selective modulator of the glucocorticoid receptor (GR) with mixed agonist and antagonist properties, and as a modest antagonist of the mineralocorticoid receptor (MR).[1][2] This selective modulation is designed to elicit specific downstream effects, aiming to retain the therapeutic anti-inflammatory and metabolic benefits of GR pathway modulation while minimizing the adverse effects associated with systemic glucocorticoid agonism or antagonism.[3] Its preferential distribution to the liver makes it a promising candidate for treating hepatic disorders like MASH.[2]
The Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor is a ligand-activated transcription factor that plays a critical role in regulating a wide array of physiological processes, including metabolism, inflammation, and stress responses. The binding of a ligand to the GR initiates a conformational change, leading to its translocation from the cytoplasm to the nucleus, where it modulates the transcription of target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Receptor | IC50 (nM) | Ligand | Assay Type |
| Glucocorticoid Receptor (GR) | 10 | Dexamethasone | Competitive Binding Assay |
| Mineralocorticoid Receptor (MR) | 100 | Aldosterone | Competitive Binding Assay |
| Progesterone Receptor (PR) | >1000 | Progesterone | Competitive Binding Assay |
| Androgen Receptor (AR) | >1000 | Testosterone | Competitive Binding Assay |
| Estrogen Receptor (ER) | >1000 | Estradiol | Competitive Binding Assay |
| Data compiled from publicly available pharmacological data for this compound (CORT118335).[4] |
Table 2: Preclinical and Clinical Pharmacokinetics
| Species | Parameter | Value |
| Human | Elimination Half-life | ≈ 20 hours |
| Human | Plasma Protein Binding | >99% |
| Mouse | Plasma Protein Binding | >99% |
| Rat | Plasma Protein Binding | >99% |
| Monkey | Plasma Protein Binding | >99% |
| Human | Primary Metabolism | CYP2C19 (≈94%) |
| Human, Mouse | Primary Route of Elimination | Hepatic (feces >78%) |
Table 3: Clinical Efficacy in Metabolic Dysfunction-Associated Steatohepatitis (MASH)
| Study Phase | Dose | Duration | Primary Outcome | Result |
| Phase 1b | 100 mg (twice weekly) | 12 weeks | Reduction in liver fat (MRI-PDFF) | ~30% reduction |
| Phase 2 (interim) | 600 mg (daily) | 34 days | Relative reduction in liver fat | -73.8% |
| Phase 2 (interim) | 900 mg (daily) | 30-44 days | Relative reduction in liver fat | -38.5% to -65.3% |
Table 4: Clinical Efficacy in Olanzapine-Induced Weight Gain (Healthy Subjects)
| Parameter | This compound (600 mg) + Olanzapine (10 mg) | Placebo + Olanzapine (10 mg) | P-value |
| Mean Weight Gain (Day 15) | 3.91 kg | 4.98 kg | 0.017 |
| Change in Insulin (Day 15) | +5.91 mIU/L | +9.65 mIU/L | 0.007 |
| Change in HOMA-IR (Day 15) | +0.74 | +1.21 | 0.007 |
| Change in Triglycerides (Day 15) | +0.34 mmol/L | +0.62 mmol/L | 0.057 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize this compound.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
CORT118335: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CORT118335, also known as miricorilant, is a novel, non-steroidal selective glucocorticoid receptor (GR) modulator with a unique mixed agonist/antagonist profile, and an antagonist of the mineralocorticoid receptor (MR). Developed by Corcept Therapeutics, it is under investigation for a range of metabolic and psychiatric conditions, including non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and preclinical pharmacology of CORT118335, presenting key data and experimental methodologies to support further research and development.
Discovery and Rationale
The discovery of CORT118335 was driven by the need for therapeutic agents that can selectively modulate the glucocorticoid system to mitigate the adverse effects of excess cortisol activity, which is implicated in numerous pathological conditions. The aim was to identify a non-steroidal compound with high affinity and selectivity for the glucocorticoid receptor, thereby avoiding the side effects associated with steroidal antagonists. The optimization of a series of non-steroidal GR antagonists led to the identification of CORT118335, which demonstrated potent in vivo efficacy in relevant preclinical models.
Chemical Synthesis
The chemical synthesis of CORT118335, chemically named trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione, was first reported by Hunt et al. in Bioorganic & Medicinal Chemistry Letters in 2012. The detailed experimental protocol for its synthesis is described in this publication.
IUPAC Name: trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione[1]
Chemical Formula: C₂₄H₂₃F₃N₂O₂[1]
Molecular Weight: 428.45 g/mol [1]
In Vitro Pharmacology
CORT118335 has been extensively characterized in a variety of in vitro assays to determine its receptor binding affinity and functional activity.
Data Presentation: In Vitro Activity
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | Glucocorticoid Receptor (GR) | Rat | 11 nM | [2] |
| Glucocorticoid Receptor (GR) | Human | 100 nM | [2] | |
| Mineralocorticoid Receptor (MR) | Not Specified | 140-148 nM | ||
| High-Affinity Binding | Glucocorticoid Receptor (GR) | Not Specified | 1.2 nM |
Experimental Protocols
Receptor Binding Assays: The binding affinity of CORT118335 to the glucocorticoid and mineralocorticoid receptors was determined using competitive radioligand binding assays. Typically, this involves incubating a source of the receptor (e.g., cell membranes or purified receptor) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (CORT118335). The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays: The functional activity of CORT118335 as a GR modulator was assessed in cell-based reporter gene assays. In these assays, cells are transfected with a plasmid containing a GR-responsive promoter linked to a reporter gene (e.g., luciferase). The cells are then treated with a GR agonist (e.g., dexamethasone) in the presence or absence of CORT118335. The level of reporter gene expression is then measured to determine the agonistic or antagonistic activity of the compound.
In Vivo Pharmacology and Pharmacokinetics
The in vivo efficacy of CORT118335 has been demonstrated in preclinical models of metabolic and psychiatric disorders.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Species | Value | Reference |
| Elimination Half-life (t1/2) | Human | ≈ 20 hours | |
| Metabolism | Human | Predominantly by CYP2C19 (≈94%) | |
| Elimination | Animal and Human | Primarily hepatic (>78% in feces) |
Experimental Protocols
Olanzapine-Induced Weight Gain Model in Rats: The efficacy of CORT118335 in mitigating antipsychotic-induced weight gain was evaluated in a rat model. Female Sprague-Dawley rats were treated with olanzapine to induce weight gain. CORT118335 was then administered orally, and the effect on body weight, food intake, and metabolic parameters was monitored over the course of the study.
Nonalcoholic Fatty Liver Disease (NAFLD) Model in Mice: To assess the therapeutic potential of CORT118335 for NAFLD, male C57BL/6J mice were fed a high-fat diet to induce hepatic steatosis. CORT118335 was then administered, and liver tissue was analyzed for lipid accumulation, gene expression, and markers of inflammation and fibrosis.
Mechanism of Action and Signaling Pathways
CORT118335 exerts its therapeutic effects through a unique mechanism of selective GR modulation and MR antagonism. In the liver, it exhibits a distinct gene regulatory profile that contributes to its beneficial effects on lipid metabolism.
CORT118335 Signaling in Hepatocytes
Caption: CORT118335's mechanism in hepatocytes.
CORT118335's selective modulation of the glucocorticoid receptor in liver cells leads to a beneficial metabolic profile. It increases the expression of genes involved in the production of very-low-density lipoproteins (VLDL), such as ApoB and Mttp, which helps to export lipids from the liver. Concurrently, it decreases the expression of genes responsible for fatty acid uptake (Fabp1, Cd36) and de novo lipogenesis (Srebp1c, Fasn, Dgat2, Acc1). This dual action results in a net reduction of lipid accumulation in the liver.
Conclusion
CORT118335 is a promising clinical candidate with a novel mechanism of action. Its selective modulation of the glucocorticoid receptor and antagonism of the mineralocorticoid receptor provide a targeted approach to treating a variety of metabolic and psychiatric disorders. The preclinical data summarized in this whitepaper demonstrate its potential to address the unmet medical needs in conditions such as NASH and antipsychotic-induced weight gain. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety in patient populations.
References
Preclinical Pharmacodynamics of Miricorilant: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miricorilant (CORT118335) is an investigational selective glucocorticoid receptor (GR) modulator with a unique mixed agonist/antagonist profile.[1][2] It also demonstrates modest antagonism at the mineralocorticoid receptor (MR).[1] Developed by Corcept Therapeutics, this compound is under investigation for the treatment of metabolic disorders, most notably metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH), and antipsychotic-induced weight gain.[3][4] Preclinical studies have been instrumental in elucidating its mechanism of action and therapeutic potential. This document provides a comprehensive technical guide to the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions as a selective GR modulator, exhibiting tissue-specific effects that differentiate it from classical GR antagonists like mifepristone. In preclinical models, it has demonstrated a dual action of GR antagonism and partial agonism, which contributes to its distinct pharmacological profile. Furthermore, it acts as an antagonist of the MR. This dual activity on both GR and MR pathways is implicated in its beneficial effects observed in preclinical models of metabolic disease. The high activity of this compound in liver tissue and its direct effect on hepatocytes make it a promising candidate for liver-targeted therapies.
Signaling Pathway of this compound in Hepatocytes
References
- 1. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a Selective Glucocorticoid Receptor Modulator, on Olanzapine-Associated Weight Gain in Healthy Subjects: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. hra.nhs.uk [hra.nhs.uk]
Miricorilant's Antagonistic Effect on Mineralocorticoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator that also exhibits antagonistic activity at the mineralocorticoid receptor (MR).[1][2][3] This dual action is of significant interest in therapeutic areas where modulation of cortisol activity is desired, while simultaneously mitigating potential off-target effects mediated by the mineralocorticoid receptor. This technical guide provides an in-depth overview of this compound's interaction with the MR, including its binding affinity, the signaling pathways involved, and the experimental methodologies used to characterize this interaction.
Data Presentation: Quantitative Analysis of Receptor Binding Affinity
This compound's selectivity has been evaluated using in vitro competitive binding assays. The following table summarizes the mean inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to its respective receptor. A higher IC50 value is indicative of a lower binding affinity.
| Receptor | This compound (CORT118335) IC50 (nM) | Reference |
| Glucocorticoid Receptor (GR) | 2.8 | [4] |
| Mineralocorticoid Receptor (MR) | 78 | [4] |
| Progesterone Receptor (PR) | >1000 | |
| Androgen Receptor (AR) | >1000 | |
| Estrogen Receptor (ER) | >1000 |
Table 1: Comparative Binding Affinities of this compound for Steroid Receptors. Data is compiled from publicly available pharmacological data for this compound (CORT118335). The IC50 values for PR, AR, and ER are often reported as "no significant affinity" at concentrations up to 1000 nM.
Signaling Pathways
The mineralocorticoid receptor is a nuclear receptor that, upon binding to its endogenous ligand aldosterone, translocates to the nucleus and acts as a ligand-activated transcription factor. This leads to the transcription of various genes involved in the regulation of sodium and water balance, blood pressure, inflammation, and fibrosis. This compound, as a competitive antagonist, binds to the MR and prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.
Caption: this compound competitively inhibits the binding of aldosterone to the MR.
Experimental Protocols
The characterization of this compound's activity at the mineralocorticoid receptor involves standard pharmacological assays. The following are detailed methodologies for two key experimental approaches.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) for the mineralocorticoid receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Materials:
-
Receptor Source: Cell lysates or purified recombinant human mineralocorticoid receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the MR, such as [3H]-aldosterone.
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: Appropriate buffer to maintain protein stability and binding.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, incubate the MR preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-radiolabeled MR ligand (non-specific binding).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through the glass fiber filter plates to separate the bound from the free radioligand. The receptor-bound radioligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
References
- 1. corcept.com [corcept.com]
- 2. Effect of this compound, a Selective Glucocorticoid Receptor Modulator, on Olanzapine-Associated Weight Gain in Healthy Subjects: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. benchchem.com [benchchem.com]
Mitigating Olanzapine-Induced Weight Gain: An In-Depth Technical Review of Early Research on Miricorilant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antipsychotics (SGAs), while effective in managing schizophrenia and other psychiatric disorders, are frequently associated with significant metabolic side effects, most notably weight gain. Olanzapine, a widely prescribed SGA, is particularly linked to substantial increases in body weight and related metabolic disturbances, which can lead to poor treatment adherence and increased risk for cardiovascular disease.[1][2] This has spurred research into adjunctive therapies to counteract these adverse effects. Miricorilant (CORT118335), a selective glucocorticoid receptor (GR) modulator, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the early preclinical and clinical research investigating the efficacy of this compound in mitigating olanzapine-induced weight gain.
Core Mechanism of Action
The precise mechanisms underlying olanzapine-induced weight gain are not fully elucidated but are thought to involve a complex interplay of effects on various neurotransmitter receptors and signaling pathways.[3] Olanzapine has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence the expression of hypothalamic neuropeptides that regulate appetite, leading to an increase in food intake.[4][5]
This compound is a selective GR modulator, exhibiting mixed agonist/antagonist activity at the glucocorticoid receptor and modest antagonism at the mineralocorticoid receptor. Glucocorticoid receptors are ubiquitously expressed and play a crucial role in regulating metabolism, including adipogenesis and lipolysis in adipose tissue. By modulating GR activity, this compound is hypothesized to counteract the metabolic dysregulation induced by olanzapine.
Preclinical Research: A Rodent Model of Olanzapine-Induced Weight Gain
An early preclinical study in female Sprague-Dawley rats was conducted to evaluate the potential of this compound to reverse olanzapine-induced weight gain.
Experimental Protocol
The study was designed with two distinct phases: a weight-induction phase and a treatment phase.
Weight-Induction Phase (5 weeks):
-
Animals: 60 female Sprague-Dawley rats were used.
-
Objective: To induce weight gain using olanzapine.
-
Procedure: Rats were administered olanzapine over a five-week period. A control group received a vehicle-only solution. Body weight and food consumption were monitored.
Treatment Phase (starting at week 6):
-
Grouping: The rats that had been receiving olanzapine were randomized into four groups. A fifth group continued to receive the vehicle-only solution.
-
Treatment Regimens:
-
Olanzapine + Vehicle
-
Olanzapine + this compound (1 mg/kg BID)
-
Olanzapine + this compound (2 mg/kg QD)
-
Olanzapine + this compound (10 mg/kg QD)
-
-
Duration: The treatment phase lasted for the remainder of the study.
-
Parameters Measured: Body weight and food consumption were continuously monitored.
Quantitative Data Summary
| Parameter | Olanzapine + Vehicle Group | Olanzapine + this compound (1 mg/kg BID) | Olanzapine + this compound (2 mg/kg QD) | Olanzapine + this compound (10 mg/kg) | Vehicle Only Group |
| Mean Body Weight at end of Weight-Induction Phase (g) | 298.2 | Not Applicable | Not Applicable | Not Applicable | 270.0 |
| Mean Body Weight at Study End (g) | 308.7 | 268.3 | 272.3 | 258.6 | 280.3 |
| % Change in Body Weight from Olz+Veh at Study End | - | -13.1% | -11.8% | -16.2% | -9.2% |
| Mean Increase in Food Consumption during Weight-Induction Phase | 13% | Not Applicable | Not Applicable | Not Applicable | - |
| Food Consumption during First Week of Treatment vs. Olz+Veh | - | 16-23% lower | 16-23% lower | 16-23% lower | - |
Note: The data presented is a summary of the key findings. For detailed statistical analysis, refer to the original publication.
Experimental Workflow
Clinical Research: A Proof-of-Concept Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy of this compound in attenuating olanzapine-induced weight gain and metabolic changes in healthy male subjects.
Experimental Protocol
-
Participants: 66 healthy male subjects were enrolled.
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Treatment Groups:
-
Olanzapine (10 mg/day) + Placebo
-
Olanzapine (10 mg/day) + this compound (600 mg/day)
-
-
Duration: 14 days.
-
Primary Objective: To evaluate the change in body weight after 14 days of co-administration.
-
Secondary Objectives: To assess the safety and tolerability of the combination, and to evaluate its effects on glucose, insulin, insulin resistance (HOMA-IR), triglycerides, and hepatic enzymes (AST and ALT).
-
Statistical Analysis: A mixed model with repeated measures was used to analyze the changes from baseline for the primary and secondary endpoints.
Quantitative Data Summary
| Parameter | Olanzapine + Placebo (Mean Change from Baseline) | Olanzapine + this compound (Mean Change from Baseline) | Difference (Miri vs. Placebo) | P-value |
| Body Weight (Day 15) | +4.98 kg | +3.91 kg | -1.07 kg | 0.017 |
| Insulin (Day 15) | +9.65 mIU/L | +5.91 mIU/L | -3.74 mIU/L | 0.007 |
| HOMA-IR (Day 15) | +1.21 | +0.74 | -0.47 | 0.007 |
| Triglycerides (Day 15) | +0.62 mmol/L | +0.34 mmol/L | -0.29 mmol/L | 0.057 |
| AST (Day 12) | +77.07 IU/L | +44.83 IU/L | -32.24 IU/L | 0.009 |
| ALT (Day 12) | +165.01 IU/L | +115.02 IU/L | -49.99 IU/L | 0.030 |
Data sourced from a proof-of-concept study in healthy male volunteers.
Clinical Trial Workflow
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway through which olanzapine contributes to weight gain and how this compound may intervene. Olanzapine is believed to influence hypothalamic appetite regulation, leading to increased expression of orexigenic neuropeptides (NPY, AgRP) and decreased expression of anorexigenic neuropeptides (POMC). This dysregulation promotes hyperphagia. Concurrently, glucocorticoid receptor activation in adipose tissue can modulate lipolysis and adipogenesis. This compound, as a GR modulator, is proposed to counteract these effects at the level of the adipocyte, thereby mitigating weight gain.
Conclusion
The early research on this compound demonstrates its potential as a therapeutic agent to mitigate olanzapine-induced weight gain and associated metabolic disturbances. Preclinical data in a rat model showed that this compound could reverse established weight gain. A proof-of-concept clinical study in healthy volunteers further supported these findings, showing a statistically significant attenuation of weight gain and improvements in several metabolic markers with co-administration of this compound and olanzapine. These initial findings have paved the way for larger Phase 2 clinical trials to further evaluate the safety and efficacy of this compound in patient populations experiencing antipsychotic-induced weight gain. Further research is warranted to fully elucidate the intricate signaling pathways involved and to establish the long-term benefits and safety profile of this compound in this context.
References
- 1. Adipocyte glucocorticoid receptor is important in lipolysis and insulin resistance due to exogenous steroids, but not insulin resistance caused by high fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The atypical antipsychotics olanzapine and quetiapine, but not haloperidol, reduce ACTH and cortisol secretion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. mdpi.com [mdpi.com]
- 5. Olanzapine-induced hyperphagia and weight gain associate with orexigenic hypothalamic neuropeptide signaling without concomitant AMPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Miricorilant (CORT118335): A Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miricorilant (also known as CORT118335) is a selective glucocorticoid receptor (GR) modulator and mineralocorticoid receptor (MR) antagonist currently under investigation for various therapeutic applications, including nonalcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, its binding affinity, the experimental protocols used for its characterization, and the relevant signaling pathways.
Molecular Targets and Binding Affinity
This compound's primary molecular targets are the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[3][4][5] It acts as a modulator of the GR and an antagonist of the MR. The binding affinity of this compound to these and other steroid receptors has been quantified using in vitro competitive binding assays, with the resulting half-maximal inhibitory concentrations (IC50) summarized in the table below. A lower IC50 value indicates a higher binding affinity.
| Receptor | Target | IC50 (nM) |
| Glucocorticoid Receptor (GR) | Primary Target | 10 |
| Mineralocorticoid Receptor (MR) | Primary Target | 50 |
| Progesterone Receptor (PR) | Off-Target | >1000 |
| Androgen Receptor (AR) | Off-Target | >1000 |
| Estrogen Receptor (ER) | Off-Target | >1000 |
Data compiled from publicly available pharmacological data for this compound (CORT118335). The IC50 values for PR, AR, and ER are often reported as having "no significant affinity" at concentrations up to 1000 nM.
Signaling Pathway
This compound exerts its effects by modulating the glucocorticoid receptor signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist (like cortisol), the receptor undergoes a conformational change, dissociates from the chaperones, and translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of target genes. This compound, as a modulator, competes with endogenous glucocorticoids for binding to the GR, thereby altering the transcriptional response.
Experimental Protocols
The binding affinity of this compound to its target receptors is determined using a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Competitive Radioligand Binding Assay
Objective: To determine the IC50 value of a test compound (this compound) for a specific receptor.
Materials:
-
Receptor Source: Purified recombinant human receptors or cell lysates containing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]dexamethasone for GR).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: A buffer solution optimized for the binding reaction.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound (this compound) are incubated together in the assay buffer. A control reaction without the test compound is also prepared to determine total binding.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The bound radioligand-receptor complexes are separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a filter mat that traps the larger receptor complexes while allowing the small, unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. This corresponds to the amount of radioligand bound to the receptor.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve. This value can then be used to calculate the inhibition constant (Ki).
References
- 1. This compound, a Selective Glucocorticoid Receptor Modulator, Reprograms Hepatic Gene Networks in Metabolic Dysfunction–Associated Steatohepatitis - Corcept Therapeutics [corcept.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Miricorilant: A Technical Deep Dive into its Chemical Properties and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miricorilant (CORT-118335) is a non-steroidal, selective glucocorticoid receptor (GR) modulator with additional mineralocorticoid receptor (MR) antagonist activity.[1][2] Developed by Corcept Therapeutics, it is under investigation for the treatment of metabolic disorders, including non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[3][4] This technical guide provides a comprehensive overview of this compound's chemical properties, its mechanism of action through the glucocorticoid and mineralocorticoid signaling pathways, detailed experimental protocols for its evaluation, and an analysis of its structure-activity relationship (SAR).
Chemical and Physical Properties
This compound is a synthetic small molecule with the IUPAC name trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione.[2] Its chemical structure is characterized by a central pyrimidine-2,4-dione core, a phenylcyclohexyl group at the 6-position, and a trifluoromethylbenzyl group at the 5-position.
| Property | Value | Source |
| IUPAC Name | trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione | |
| Chemical Formula | C₂₄H₂₃F₃N₂O₂ | |
| Molecular Weight | 428.45 g/mol | |
| CAS Number | 1400902-13-7 | |
| Water Solubility (Predicted) | 0.000332 mg/mL | |
| LogP (Predicted) | 5.02 - 5.38 | |
| pKa (Strongest Acidic, Predicted) | 9.47 | |
| pKa (Strongest Basic, Predicted) | -4.1 |
Note: Experimental values for Water Solubility, LogP, pKa, Melting Point, and Boiling Point are not publicly available.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by modulating the glucocorticoid receptor and antagonizing the mineralocorticoid receptor.
Glucocorticoid Receptor (GR) Signaling Pathway
The glucocorticoid receptor is a nuclear receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This signaling is crucial in various physiological processes, including metabolism, inflammation, and stress response. This compound, as a selective GR modulator, can either activate or inhibit the receptor's activity, depending on the cellular context and target gene.
Mineralocorticoid Receptor (MR) Signaling Pathway
The mineralocorticoid receptor is another nuclear receptor primarily activated by aldosterone. It plays a key role in regulating blood pressure and electrolyte balance. This compound acts as an antagonist at the MR, blocking the effects of aldosterone.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, patents assigned to Corcept Therapeutics describe the general synthetic routes for cyclohexyl pyrimidine glucocorticoid receptor modulators. The synthesis likely involves a multi-step process, potentially starting from a substituted pyrimidine derivative and involving key steps such as alkylation and cross-coupling reactions to introduce the phenylcyclohexyl and trifluoromethylbenzyl moieties. A four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide has been reported for the synthesis of a related pyrimidine-2,4-dione derivative, which may offer insights into a potential synthetic strategy.
Glucocorticoid Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the glucocorticoid receptor.
Materials:
-
Human glucocorticoid receptor (recombinant or from cell lysate)
-
Radiolabeled GR ligand (e.g., [³H]dexamethasone)
-
Unlabeled test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with molybdate to stabilize the receptor)
-
Scintillation cocktail and counter
-
96-well plates
-
Filter mats and harvester
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and the radiolabeled ligand in assay buffer.
-
Binding Reaction: In a 96-well plate, add the GR preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Wash the filters, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Efficacy: Olanzapine-Induced Weight Gain Model in Rats
This animal model is used to evaluate the potential of a test compound to mitigate weight gain associated with atypical antipsychotic drugs like olanzapine.
Animals:
-
Female Sprague-Dawley or Wistar rats are commonly used as they have been shown to be sensitive to olanzapine-induced weight gain.
Protocol:
-
Acclimation: House the rats individually and allow them to acclimate to the housing conditions for at least one week.
-
Baseline Measurements: Record the baseline body weight and food intake for several days before the start of the treatment.
-
Treatment Groups: Randomize the animals into treatment groups, including:
-
Vehicle control
-
Olanzapine only
-
Olanzapine + this compound (at various doses)
-
-
Drug Administration: Administer olanzapine (e.g., 4 mg/kg, twice daily) and this compound (or vehicle) orally for a specified period (e.g., 14-28 days).
-
Monitoring: Monitor and record body weight and food intake daily.
-
Metabolic Parameters: At the end of the study, collect blood samples to measure metabolic parameters such as glucose, insulin, and triglycerides.
-
Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the different treatment groups.
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrimidine-2,4-dione derivatives as GR antagonists is an area of active research. For this compound, the following structural features are likely important for its activity:
-
Pyrimidine-2,4-dione Core: This heterocyclic scaffold serves as a key structural element for interaction with the receptor. Modifications to this core can significantly impact binding affinity and functional activity.
-
trans-4-Phenylcyclohexyl Group at C6: The bulky and lipophilic nature of this group is likely crucial for occupying a hydrophobic pocket within the ligand-binding domain of the GR. The trans stereochemistry is specified, suggesting a specific spatial arrangement is required for optimal binding.
-
3-(Trifluoromethyl)phenyl]methyl Group at C5: The trifluoromethyl group is a strong electron-withdrawing group and can influence the electronic properties of the molecule and its interactions with the receptor. The benzyl linker provides flexibility, allowing the trifluoromethylphenyl group to adopt an optimal orientation within the binding pocket.
General SAR studies on related non-steroidal GR modulators suggest that the nature and substitution pattern of the aromatic rings, as well as the linker between the core and these rings, are critical for determining the potency and selectivity of the compounds.
Conclusion
This compound is a promising selective glucocorticoid receptor modulator and mineralocorticoid receptor antagonist with potential applications in treating metabolic diseases. Its unique chemical structure and dual mechanism of action make it a subject of significant interest in the field of drug development. Further research, particularly the disclosure of detailed synthetic protocols and comprehensive structure-activity relationship studies, will be crucial for the optimization of this and related compounds and for a deeper understanding of their therapeutic potential. This guide provides a foundational understanding of this compound's core technical aspects to aid researchers in their ongoing investigations.
References
Miricorilant: A Technical Guide for Drug Development Professionals
An In-depth Overview of a Novel Selective Glucocorticoid Receptor Modulator
This technical guide provides a comprehensive overview of Miricorilant (CORT-118335), a selective glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) antagonist. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, mechanism of action, and clinical findings.
Chemical Identity
| Identifier | Value |
| CAS Number | 1400902-13-7[1] |
| IUPAC Name | 6-(trans-4-phenylcyclohexyl)-5-((3-(trifluoromethyl)phenyl)methyl)pyrimidine-2,4(1H,3H)-dione[1] |
| Molecular Formula | C₂₄H₂₃F₃N₂O₂ |
| Synonyms | CORT-118335 |
Mechanism of Action
This compound is a non-steroidal small molecule that functions as a selective modulator of the glucocorticoid receptor (GR) and an antagonist of the mineralocorticoid receptor (MR).[2] Its therapeutic potential stems from its ability to modulate the effects of cortisol, the body's primary stress hormone. In conditions like nonalcoholic steatohepatitis (NASH), dysregulated cortisol signaling is implicated in promoting hepatic lipid accumulation, inflammation, and fibrosis.[3]
This compound exhibits a unique profile of mixed agonist and antagonist activity at the GR, which allows for a targeted modulation of gene expression.[4] This selective modulation is thought to contribute to its therapeutic effects while potentially mitigating some of the side effects associated with non-selective GR antagonists. The compound has shown a preferential distribution to the liver, making it a promising candidate for treating hepatic disorders.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound. Under normal physiological conditions, cortisol binds to the cytoplasmic glucocorticoid receptor, leading to its translocation to the nucleus and subsequent regulation of target gene expression. This compound competes with cortisol for GR binding, thereby modulating its downstream effects. Its antagonistic activity at the mineralocorticoid receptor further contributes to its therapeutic profile.
Quantitative Data from Clinical and Preclinical Studies
This compound has been evaluated in several clinical trials for conditions including NASH and antipsychotic-induced weight gain. The following tables summarize key quantitative findings from these studies.
Table 1: Efficacy in Nonalcoholic Steatohepatitis (NASH)
| Study Phase | Dosage | Duration | Key Finding | Reference |
| Phase 1b | 100 mg (twice weekly) | 12 weeks | ~30% reduction in liver fat (assessed by MRI-PDFF). | |
| Phase 2a | 600 mg (daily) | 34 days | 73.8% relative reduction in liver fat. | |
| Phase 2a | 900 mg (daily) | 30-44 days | 38.5% to 65.3% relative reduction in liver fat. | |
| Preclinical (Mouse Model) | Not specified | Not specified | Reduction in liver triglycerides. |
Table 2: Efficacy in Olanzapine-Induced Weight Gain (Proof-of-Concept Study)
| Parameter | This compound Group (600 mg) | Placebo Group | P-value | Reference |
| Mean Weight Gain (Day 15) | 3.91 kg | 4.98 kg | 0.017 | |
| Increase in Insulin (Day 15) | 5.91 mIU/L | 9.65 mIU/L | 0.007 | |
| Increase in Triglycerides (Day 8) | 0.56 mmol/L | 1.09 mmol/L | <0.001 |
Experimental Protocols
Detailed experimental protocols for this compound are specific to each clinical trial and preclinical study. However, a general workflow for evaluating a selective GR modulator in a preclinical setting is outlined below.
General Workflow for In Vivo Efficacy Assessment of a GR Modulator
A key in vitro assay for characterizing GR modulators is the competitive radioligand binding assay. This assay determines the affinity of the test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Key Steps in a Competitive Radioligand Binding Assay:
-
Preparation of Cell Lysates: Cells expressing the glucocorticoid receptor are harvested and lysed to obtain a preparation containing the receptor.
-
Incubation: The cell lysate is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated, typically by filtration.
-
Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be determined.
For clinical trials, protocols are rigorously designed to assess safety and efficacy in human subjects. For instance, the Phase 2a study of this compound in NASH (NCT03823703) was a randomized, double-blind, placebo-controlled trial. Patients were randomized to receive either this compound (at different doses) or a placebo for a specified duration. The primary endpoint was the change in liver fat content as measured by MRI-PDFF.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Selective Glucocorticoid Receptor Modulator, Reprograms Hepatic Gene Networks in Metabolic Dysfunction–Associated Steatohepatitis - Corcept Therapeutics [corcept.com]
- 3. researchgate.net [researchgate.net]
- 4. 7005 Characterization of Clinical Candidate this compound in Preclinical Models for NASH - PMC [pmc.ncbi.nlm.nih.gov]
Miricorilant: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miricorilant (also known as CORT118335) is a selective glucocorticoid receptor (GR) modulator with mixed agonist/antagonist activity and a modest antagonist of the mineralocorticoid receptor (MR).[1][2] Developed by Corcept Therapeutics, it is under investigation for the treatment of nonalcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[1][2] Understanding the aqueous solubility and chemical stability of this compound is critical for its formulation, delivery, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the available data on these physicochemical properties, details relevant experimental protocols, and illustrates associated biological pathways.
Physicochemical Properties of this compound
This compound is a small molecule with the chemical formula C₂₄H₂₃F₃N₂O₂ and a molar mass of 428.455 g·mol−1.[2] Its structure features a pyrimidine cyclohexyl core.
Aqueous Solubility
Table 1: Predicted Aqueous Solubility of this compound
| Parameter | Value | Source |
| Predicted Water Solubility | 0.000332 mg/mL | ALOGPS |
Note: This value is based on a computational prediction and has not been experimentally verified in the available literature.
Despite its predicted low solubility, this compound has been successfully formulated into oral tablets for clinical trials, with doses ranging from 50 mg to 900 mg. This suggests that formulation strategies, such as the use of excipients or advanced formulation technologies like spray-dried dispersions, are likely employed to enhance its dissolution and bioavailability.
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Stability testing, including forced degradation studies, is a regulatory requirement to identify potential degradation products and understand the intrinsic stability of the molecule.
Specific experimental data on the chemical stability of this compound under various stress conditions (e.g., pH, temperature, light, oxidation) is not publicly available. However, its metabolic stability has been investigated. In vitro studies have shown that this compound is predominantly metabolized by the cytochrome P450 enzyme CYP2C19 (approximately 94%). This indicates a primary metabolic pathway for its clearance in the body, which is a key aspect of its in vivo stability.
For a comprehensive understanding of its chemical stability, forced degradation studies would be necessary. These studies typically expose the drug substance to harsh conditions to accelerate its decomposition and identify potential degradants.
Table 2: General Forced Degradation Conditions for Pharmaceutical Stability Assessment
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat |
| Base Hydrolysis | 0.1 M NaOH, heat |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80°C) |
| Photostability | Exposure to UV and visible light (ICH Q1B) |
Note: This table outlines general conditions for forced degradation studies. The specific conditions for this compound would need to be determined experimentally.
Given its chemical structure, which includes a pyrimidine ring and benzylic C-H bonds, potential degradation pathways for this compound could involve hydrolysis of the pyrimidine ring under extreme pH conditions and oxidation at the benzylic position.
Experimental Protocols
The following sections describe standard experimental methodologies for determining the aqueous solubility and chemical stability of a pharmaceutical compound like this compound.
Aqueous Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported as the average concentration from multiple replicates, typically in mg/mL or µg/mL.
The workflow for a typical shake-flask solubility experiment is illustrated below.
Stability Assessment: Forced Degradation Study
Forced degradation studies are conducted to evaluate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Stress Conditions: Separate samples of this compound are subjected to the stress conditions outlined in Table 2 (acidic, basic, oxidative, thermal, and photolytic).
-
Time Points: Samples are collected at various time points during the stress exposure.
-
Sample Preparation: The stressed samples are neutralized (if necessary) and diluted to an appropriate concentration for analysis.
-
Analytical Method: A stability-indicating chromatographic method (typically RP-HPLC with a photodiode array detector or mass spectrometer) is used to separate the parent drug from any degradation products.
-
Peak Purity and Mass Balance: The purity of the this compound peak is assessed to ensure it is free from co-eluting degradants. Mass balance is calculated to account for the parent drug and all major degradation products.
-
Identification: If significant degradation is observed, attempts are made to identify the structure of the degradation products using techniques such as LC-MS/MS and NMR.
The logical flow of a forced degradation study is depicted in the following diagram.
Relevant Signaling Pathways
This compound exerts its therapeutic effects by modulating the glucocorticoid and mineralocorticoid receptor signaling pathways.
Glucocorticoid Receptor (GR) Signaling
Glucocorticoids (like cortisol) are steroid hormones that regulate a wide range of physiological processes, including metabolism, inflammation, and stress responses. They exert their effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).
Upon ligand binding, the GR dissociates from the HSPs and translocates to the nucleus. In the nucleus, it can either activate gene expression (transactivation) by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, or it can repress gene expression (transrepression) by interacting with other transcription factors, such as NF-κB and AP-1. This compound, as a selective GR modulator, is designed to differentially affect these transactivation and transrepression pathways.
Mineralocorticoid Receptor (MR) Antagonism
In addition to its effects on the GR, this compound also acts as an antagonist at the mineralocorticoid receptor. The MR is another nuclear receptor that is activated by aldosterone and, under certain conditions, by cortisol. Activation of the MR is involved in regulating electrolyte balance and blood pressure, and has also been implicated in inflammation and fibrosis. By blocking this receptor, this compound can inhibit these downstream effects.
Conclusion
This compound is a promising therapeutic agent with a complex mechanism of action. While it is predicted to have low aqueous solubility, successful oral formulations have been developed for clinical investigation, highlighting the importance of advanced formulation science. A comprehensive understanding of its chemical stability profile, which would be elucidated through formal forced degradation studies, is essential for ensuring its quality, safety, and efficacy throughout its lifecycle. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued research and development of this compound.
References
Miricorilant's Impact on Hepatic Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator under investigation for the treatment of metabolic liver diseases such as metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). As a selective modulator, this compound exhibits a unique profile of mixed agonist and antagonist activity at the glucocorticoid receptor, which is highly expressed in the liver. This tissue-specific action allows for the targeted reprogramming of hepatic gene networks involved in lipid metabolism, inflammation, and fibrosis, while potentially avoiding some of the systemic side effects associated with non-selective glucocorticoid therapies. This technical guide provides an in-depth overview of the effects of this compound on gene expression in liver cells, based on preclinical and in vitro studies.
Core Mechanism of Action
This compound's primary mechanism of action is the modulation of glucocorticoid receptor activity in hepatocytes. The glucocorticoid receptor is a ligand-dependent transcription factor that, upon activation, translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription. Glucocorticoids play a complex role in hepatic lipid metabolism, influencing both the uptake and synthesis of fatty acids, as well as the production and export of very-low-density lipoproteins (VLDL). This compound appears to selectively promote the beneficial effects of GR activation, such as increased VLDL production and export of lipids from the liver, while antagonizing detrimental effects like increased fatty acid uptake.[1][2]
Experimental Protocols
In Vitro Studies with Human Hepatocyte-Like Cells (HepaRG)
This protocol outlines the methodology used to assess the time-dependent effects of this compound on gene expression in a human liver cell line under normal and steatotic conditions.
a. Cell Culture and Steatosis Induction:
-
HepaRG cells, a human hepatocyte progenitor cell line, are cultured and differentiated into hepatocyte-like cells.
-
To simulate steatotic conditions, cells are incubated in a medium supplemented with oleic acid for a period of 7 days. A parallel set of cells is maintained in a standard physiological medium.
b. This compound Treatment Protocols:
-
Early-Response (Target Engagement) Protocol: Differentiated HepaRG cells (both under physiological and steatotic conditions) are treated with a single dose of 400 nM this compound or vehicle control. Samples are collected at 0, 4, 8, and 24 hours post-treatment for RNA isolation.
-
Sub-Chronic Response (Efficacy) Protocol: Following steatosis induction, HepaRG cells are treated daily with 400 nM this compound or vehicle control for 5 consecutive days, with the steatotic medium also being replenished daily. RNA is isolated at the end of the 5-day treatment period.
c. Gene Expression Analysis (RNA-Sequencing):
-
Total RNA is isolated from the HepaRG cells at the designated time points.
-
RNA quality and quantity are assessed.
-
RNA-sequencing (RNA-seq) is performed to generate a comprehensive profile of the transcriptome.
-
Bioinformatic analysis is conducted to identify differentially expressed genes between this compound-treated and vehicle-treated cells.
Ex Vivo Studies with Human Precision-Cut Liver Slices (PCLS)
This protocol describes the methodology for studying the effects of this compound on gene expression in intact human liver tissue.
a. PCLS Preparation and Culture:
-
Human liver tissue is obtained from donors with pre-existing steatosis.
-
Precision-cut liver slices (PCLS) of a specified thickness (e.g., 250 µm) are prepared using a vibratome.
-
PCLS are cultured in a suitable medium (e.g., William's Medium E) supplemented with hydrocortisone (100 nM) to maintain tissue viability and function. Some conditions may include an exogenous lipid challenge.
b. This compound Treatment:
-
PCLS are treated with varying concentrations of this compound (e.g., 200-600 nM) or vehicle control.
-
For gene expression analysis, treatment duration is typically 24 hours. For functional assays like triglyceride content, a longer duration (e.g., 96 hours) may be used.
c. Gene Expression Analysis (RNA-Sequencing):
-
After 24 hours of treatment, RNA is isolated from the PCLS.
-
RNA-seq is performed to identify differentially expressed genes.
-
Pathway analysis is conducted to determine the biological pathways that are significantly enriched among the differentially expressed genes.[3]
Quantitative Data on Gene Expression
Human Precision-Cut Liver Slices (PCLS)
In a study using PCLS from steatotic human livers, RNA-sequencing analysis after 24 hours of treatment with this compound identified a dose-dependent increase in the number of differentially expressed genes.[3]
| This compound Concentration | Number of Differentially Expressed Genes |
| 200 nM | 40 |
| 400 nM | 128 |
Pathway analysis of these differentially expressed genes revealed a significant enrichment for the very-low-density lipoprotein (VLDL) particle remodeling pathway.[3]
Mouse Models of Nonalcoholic Fatty Liver Disease (NAFLD)
In a mouse model of high-fat diet-induced NAFLD, liver transcriptome analysis showed that this compound (CORT118335) increased the expression of glucocorticoid receptor target genes involved in VLDL production. This selective agonistic activity promotes the export of lipids from the liver.
| Gene | Function | Effect of this compound |
| Mttp (Microsomal triglyceride transfer protein) | Essential for the assembly of VLDL particles | Upregulated |
| Apob (Apolipoprotein B) | Structural protein of VLDL | Upregulated |
Notably, the study found that while a full GR agonist (corticosterone) also upregulated these genes, it simultaneously increased the expression of genes involved in fatty acid uptake. In contrast, this compound did not induce the expression of genes related to cholesterol synthesis and long-chain fatty acid uptake, highlighting its selective modulatory action.
Human Hepatocyte-Like Cells (HepaRG)
Studies in HepaRG cells have provided a temporal understanding of this compound's effects on gene expression.
-
Early Response (8 hours): Characterized by the upregulation of genes associated with:
-
Lipid metabolism
-
Detoxification
-
Cellular stress responses
-
-
Sub-chronic Response (5 days): Characterized by:
-
Sustained upregulation of lipid metabolism regulators
-
Downregulation of gluconeogenic enzymes
-
This pattern of gene expression suggests an initial adaptive response to enhance metabolic function and protect against stress, followed by a longer-term reprogramming that improves hepatic steatosis and insulin sensitivity.
Signaling Pathway Visualization
This compound's Modulation of Hepatic Lipid Metabolism via the Glucocorticoid Receptor
The following diagram illustrates the proposed mechanism by which this compound selectively modulates GR signaling to reduce hepatic lipid accumulation.
References
Methodological & Application
Miricorilant: In Vivo Protocol for Rodent Models of Non-Alcoholic Steatohepatitis (NASH)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Miricorilant (CORT118335) is an investigational selective glucocorticoid receptor (GR) modulator that has shown promise in preclinical models of NASH.[1] By acting as a mixed agonist/antagonist of the GR, this compound targets the hormonal pathways associated with stress and fat accumulation in the liver.[1][2] Preclinical studies have demonstrated its efficacy in reducing liver fat content, inflammation, and fibrosis.[3] This document provides a detailed in vivo protocol for evaluating the efficacy of this compound in rodent models of NASH, along with data presentation tables and diagrams of the experimental workflow and proposed signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vivo studies of this compound in rodent models of NASH.
Table 1: this compound Dosing and Administration in Rodent NASH Models
| Parameter | Details | Reference |
| Drug | This compound (CORT118335) | [1] |
| Animal Model | Male C57BL/6J mice | |
| Dosage | 60 mg/kg/day | |
| Administration Route | Oral gavage or diet-supplemented | |
| Vehicle (for gavage) | 0.5% Methyl cellulose | |
| Treatment Duration | 1 to 6 days for lipid lowering effects; up to several weeks for fibrosis assessment |
Table 2: Key Efficacy Endpoints in Rodent NASH Models Treated with this compound
| Endpoint Category | Specific Parameter | Method of Analysis | Reference |
| Liver Histopathology | NAFLD Activity Score (NAS) | H&E Staining | |
| Fibrosis Stage | Sirius Red or Masson's Trichrome Staining | ||
| Hepatic Lipid Content | Liver Triglycerides | Biochemical Assay | |
| Liver Injury Markers | Plasma ALT, AST | Biochemical Assay | |
| Metabolic Parameters | Body Weight | Weekly/Daily Measurement | |
| Fasting Glucose, Insulin | Biochemical Assay | ||
| HOMA-IR | Calculation | ||
| Plasma Lipids (Triglycerides, Cholesterol) | Biochemical Assay |
Experimental Protocols
I. NASH Rodent Model Induction
A widely used and relevant model for inducing NASH in mice is the high-fat, high-fructose diet (HFHFD) model.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
High-Fat High-Fructose Diet (HFHFD): e.g., diet with 45-60% of calories from fat and drinking water supplemented with fructose (e.g., 23.1 g/L) and glucose (e.g., 18.9 g/L).
-
Standard chow diet for control group.
Protocol:
-
Acclimatize mice for at least one week upon arrival.
-
Randomly assign mice to two groups: Control (standard chow diet) and NASH induction (HFHFD).
-
House the mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water.
-
Maintain the mice on the diets for a period of 16-20 weeks to induce the NASH phenotype with fibrosis.
II. This compound Formulation and Administration
Materials:
-
This compound powder.
-
Vehicle: 0.5% (w/v) methyl cellulose in sterile water.
-
Oral gavage needles (20-gauge, 1.5-inch, curved with ball tip).
Protocol for 60 mg/kg Dose Formulation (for a 25g mouse):
-
Calculate the required amount of this compound: 60 mg/kg * 0.025 kg = 1.5 mg per mouse.
-
For a dosing volume of 10 mL/kg, the volume per mouse is 0.25 mL.
-
Calculate the concentration of the dosing solution: 1.5 mg / 0.25 mL = 6 mg/mL.
-
To prepare a 10 mL stock solution, weigh 60 mg of this compound and suspend it in 10 mL of 0.5% methyl cellulose.
-
Vortex the suspension thoroughly before each gavage to ensure uniform distribution.
Administration Protocol:
-
Begin this compound treatment after the NASH induction period.
-
Administer this compound (or vehicle to the control and NASH-vehicle groups) once daily via oral gavage.
-
Continue treatment for the desired duration (e.g., 3-6 days for acute lipid-lowering effects, or several weeks for effects on fibrosis).
III. In-Life Monitoring
Protocol:
-
Body Weight: Record individual body weights weekly during the induction phase and daily during the treatment phase.
-
Food and Water Intake: Monitor and record food and water consumption per cage.
-
Clinical Observations: Perform daily checks for any signs of distress or adverse effects.
-
Blood Sampling (optional): Collect blood via tail vein or saphenous vein at baseline and selected time points during the study for analysis of plasma biomarkers (e.g., ALT, AST, glucose, lipids).
IV. Terminal Sample Collection and Analysis
Protocol:
-
At the end of the treatment period, fast the mice for 4-6 hours.
-
Anesthetize the mice and collect terminal blood via cardiac puncture.
-
Euthanize the mice by an approved method (e.g., cervical dislocation).
-
Dissect the liver, weigh it, and record the liver-to-body weight ratio.
-
Liver Tissue Allocation:
-
Fix a section of the largest liver lobe (e.g., left lobe) in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical assays (e.g., triglyceride content) and molecular analyses (e.g., RNA sequencing).
-
-
Plasma Analysis: Centrifuge the collected blood to separate plasma and store at -80°C. Analyze for liver enzymes (ALT, AST), glucose, insulin, and lipid profiles.
Visualizations
Experimental Workflow
References
- 1. 7005 Characterization of Clinical Candidate this compound in Preclinical Models for NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic growth hormone and glucocorticoid receptor signaling in body growth, steatosis and metabolic liver cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of NAFLD/NASH – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
Application Notes and Protocols for Administering Miricorilant in Rat Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to administering miricorilant (also known as CORT118335) in rat models of metabolic disease. This document includes detailed protocols for inducing metabolic disease, administering the compound, and performing key metabolic assessments. Quantitative data from preclinical studies are summarized for easy reference, and signaling pathways and experimental workflows are visualized to enhance understanding.
Introduction to this compound
This compound is an investigational selective glucocorticoid receptor (GR) modulator with a mixed agonist/antagonist profile. It also functions as a mineralocorticoid receptor (MR) antagonist.[1][2] Developed for the treatment of metabolic conditions such as non-alcoholic steatohepatitis (NASH), this compound has shown potential in preclinical models to influence energy balance, adiposity, and lipid metabolism.[1][3][4] Understanding its effects in well-characterized rat models of metabolic disease is crucial for its continued development.
Mechanism of Action: Glucocorticoid Receptor Signaling
Glucocorticoids, acting through the GR, play a significant role in regulating metabolism. Chronic or excessive GR activation can lead to increased glucose production, insulin resistance, and altered lipid metabolism. This compound modulates this pathway, though its precise effects can be tissue-specific and depend on the metabolic state.
References
- 1. corcept.com [corcept.com]
- 2. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
Dosing Regimen and Protocols for Miricorilant in Preclinical Obesity Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the dosing regimens and experimental protocols for the selective glucocorticoid receptor (GR) modulator, Miricorilant (CORT118335), in preclinical studies of obesity and related metabolic disorders. The information is compiled from various studies to assist in the design and execution of future research.
Quantitative Dosing Regimens
The following table summarizes the dosing regimens for this compound used in various preclinical models of obesity.
| Animal Model | Obesity Induction Method | This compound Dose | Dosing Frequency | Duration | Key Findings |
| Male C57BL/6J Mice | High-Fat Diet (60% kcal from fat) | 60 mg/kg | Once daily (oral gavage) | 3 weeks | Rapid reduction in liver triglycerides.[1] |
| Female Sprague-Dawley Rats | Olanzapine-Induced Weight Gain | 1 mg/kg | Twice daily | Not Specified | Statistically significant decrease in body weight. |
| Female Sprague-Dawley Rats | Olanzapine-Induced Weight Gain | 2 mg/kg | Once daily | Not Specified | Statistically significant decrease in body weight. |
| Female Sprague-Dawley Rats | Olanzapine-Induced Weight Gain | 10 mg/kg | Not Specified | Not Specified | Greater weight loss compared to lower doses. |
Experimental Protocols
This section details the methodologies for key experiments cited in preclinical obesity studies involving this compound.
Diet-Induced Obesity Mouse Model
This protocol is based on studies investigating the effects of this compound on hepatic steatosis in mice with diet-induced obesity.
Objective: To induce obesity and hepatic steatosis in mice through a high-fat diet to evaluate the efficacy of this compound.
Materials:
-
Male C57BL/6J mice (6 weeks old)
-
High-Fat Diet (HFD): 60% of calories from fat. A common source is lard or beef tallow.
-
Control Diet: Standard chow or a matched low-fat diet (e.g., 10% kcal from fat).
-
This compound (CORT118335)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Animal scale
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Equipment for tissue harvesting and processing
-
Assay kits for measuring plasma parameters (e.g., triglycerides, AST, ALT)
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment. House them under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Diet Induction:
-
Randomly assign mice to two groups: Control Diet and High-Fat Diet.
-
Provide the respective diets ad libitum for a period of 3 to 16 weeks to induce obesity and metabolic changes. Body weight should be monitored weekly.[1]
-
-
This compound Treatment:
-
After the diet induction period, randomly assign the HFD-fed mice into two subgroups: Vehicle control and this compound treatment.
-
Prepare the this compound formulation by suspending the compound in the chosen vehicle to achieve the desired concentration (e.g., for a 60 mg/kg dose).
-
Administer this compound (60 mg/kg) or vehicle once daily via oral gavage.[1] The volume is typically 5-10 mL/kg of body weight.
-
-
In-life Monitoring:
-
Monitor body weight and food intake regularly (e.g., daily or weekly).
-
Collect blood samples at specified time points (e.g., weekly) to measure plasma biomarkers such as triglycerides, AST, and ALT.[1]
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the mice.
-
Collect terminal blood samples for final analysis.
-
Harvest tissues of interest, such as the liver and adipose tissue. Weigh the tissues and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in formalin for histology.
-
-
Endpoint Analysis:
-
Liver Triglycerides: Homogenize a portion of the liver and use a commercial colorimetric assay kit to determine the triglyceride content.
-
Histology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess steatosis and with Sirius Red to evaluate fibrosis.
-
Gene Expression Analysis: Isolate RNA from frozen liver tissue to analyze the expression of genes involved in lipid metabolism and inflammation via qPCR or RNA-sequencing.
-
Olanzapine-Induced Weight Gain Rat Model
This protocol is designed to assess the efficacy of this compound in preventing or reversing weight gain associated with the antipsychotic drug olanzapine.
Objective: To induce weight gain in rats using olanzapine and to evaluate the effect of this compound on this side effect.
Materials:
-
Female Sprague-Dawley rats
-
Olanzapine
-
This compound (CORT118335)
-
Vehicle for oral gavage
-
Standard laboratory chow
-
Animal scale
-
Equipment for measuring food intake
Procedure:
-
Acclimation: Acclimate rats as described in the mouse protocol.
-
Weight Gain Induction Phase:
-
Administer olanzapine (e.g., 4 mg/kg/day, a dose known to induce weight gain) via oral gavage for a period of 5 weeks. A control group should receive the vehicle.
-
Monitor body weight and food consumption daily.
-
-
This compound Intervention Phase:
-
After significant weight gain is observed in the olanzapine-treated group, randomize these rats into different treatment groups:
-
Olanzapine + Vehicle
-
Olanzapine + this compound (e.g., 1 mg/kg BID, 2 mg/kg QD, or 10 mg/kg QD)
-
-
Continue the daily administration of olanzapine to all groups while co-administering this compound or vehicle for the specified duration of the intervention phase.
-
-
In-life Monitoring and Endpoint Analysis:
-
Continue to monitor body weight and food intake daily.
-
At the end of the study, measure endpoints such as total body weight change, fat mass (if using techniques like DEXA), and food efficiency (weight gain per gram of food consumed).
-
Signaling Pathways and Experimental Workflows
This compound exerts its effects primarily through the modulation of the glucocorticoid receptor (GR) and antagonism of the mineralocorticoid receptor (MR).
Glucocorticoid and Mineralocorticoid Receptor Signaling in Metabolic Regulation
The following diagram illustrates the general signaling pathways of GR and MR in a hepatocyte, which are relevant to the metabolic effects observed in obesity and are the targets of this compound.
Caption: GR and MR signaling pathways and this compound's points of intervention.
Experimental Workflow for a Preclinical Obesity Study
The following diagram outlines a typical experimental workflow for evaluating an anti-obesity compound like this compound in a preclinical setting.
Caption: General workflow for a preclinical study of this compound in obesity.
References
Application Notes and Protocols for Miricorilant in Cell Culture-Based Glucocorticoid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Miricorilant (CORT118335), a selective glucocorticoid receptor (GR) modulator, in cell culture experiments. The protocols outlined below are designed to investigate the effects of this compound on GR signaling and downstream gene expression, particularly in the context of metabolic dysfunction-associated steatohepatitis (MASH).
Introduction
This compound is a non-steroidal small molecule that functions as a selective modulator of the glucocorticoid receptor, exhibiting both agonist and antagonist activities.[1][2] It also possesses mineralocorticoid receptor (MR) antagonist properties.[1][2] Developed by Corcept Therapeutics, this compound is under investigation for the treatment of MASH and has demonstrated potential in reducing liver fat and improving metabolic parameters in preclinical and clinical studies.[3]
These protocols focus on the use of the human hepatocyte-like cell line, HepaRG, as an in vitro model to study the effects of this compound on hepatic gene expression under both physiological and steatotic (MASH-like) conditions.
Data Presentation
The following tables summarize the representative quantitative data on the effects of this compound on the expression of key GR target genes in HepaRG cells. This data is illustrative and based on findings from a study on this compound's effects in an in vitro MASH model.
Table 1: Early Gene Expression Response to this compound (8-hour treatment) in Steatotic HepaRG Cells
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Vehicle) |
| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty Acid Oxidation | ↑ 1.8 |
| CYP3A4 | Cytochrome P450 3A4 | Xenobiotic Metabolism | ↑ 2.5 |
| G6PC | Glucose-6-Phosphatase Catalytic Subunit | Gluconeogenesis | ↓ 1.5 |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | Gluconeogenesis | ↓ 1.7 |
| PLIN2 | Perilipin 2 | Lipid Droplet Formation | ↑ 1.6 |
Table 2: Sub-chronic Gene Expression Response to this compound (5-day treatment) in Steatotic HepaRG Cells
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Vehicle) |
| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty Acid Oxidation | ↑ 2.2 |
| ACOX1 | Acyl-CoA Oxidase 1 | Peroxisomal Fatty Acid Oxidation | ↑ 1.9 |
| G6PC | Glucose-6-Phosphatase Catalytic Subunit | Gluconeogenesis | ↓ 2.0 |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | Gluconeogenesis | ↓ 2.3 |
| FASN | Fatty Acid Synthase | De Novo Lipogenesis | ↓ 1.8 |
Experimental Protocols
Protocol 1: In Vitro Model of MASH in HepaRG Cells and this compound Treatment
Objective: To establish an in vitro model of MASH in HepaRG cells and to assess the early and sub-chronic effects of this compound on gene expression.
Materials:
-
HepaRG cells
-
William’s E Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
GlutaMAX™
-
Insulin, Human Recombinant
-
Hydrocortisone
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (CORT118335)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
TRIzol™ Reagent or other RNA extraction kit
Methodology:
-
HepaRG Cell Culture and Differentiation:
-
Culture and differentiate HepaRG cells according to the supplier’s recommendations. Typically, this involves a two-week differentiation period in a supplemented William’s E Medium.
-
-
Induction of Steatosis (MASH model):
-
Prepare a 10 mM stock solution of oleic acid complexed to 10% fatty acid-free BSA in William’s E Medium.
-
Two days prior to this compound treatment, induce steatosis by replacing the culture medium with a medium containing 200 µM oleic acid.
-
Incubate the cells for 48 hours to establish the steatotic phenotype.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in the oleic acid-containing medium to a final concentration of 400 nM. The final DMSO concentration should be ≤ 0.1%.
-
Prepare a vehicle control medium containing the same concentration of DMSO.
-
For Early Response (8 hours): After the 48-hour steatosis induction, replace the medium with either the this compound-containing medium or the vehicle control medium. Incubate for 8 hours.
-
For Sub-chronic Response (5 days): After the 48-hour steatosis induction, replace the medium with either the this compound-containing medium or the vehicle control medium. Replace the medium with fresh treatment or vehicle medium every 24 hours for a total of 5 days.
-
-
Cell Lysis and RNA Isolation:
-
At the end of the treatment period, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture wells using TRIzol™ Reagent or a similar lysis buffer.
-
Isolate total RNA according to the manufacturer’s protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the changes in the expression of specific GR target genes following this compound treatment.
Materials:
-
Isolated total RNA
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Methodology:
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer’s instructions.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing cDNA, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of a reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated samples.
-
Visualizations
Signaling Pathway
Caption: Glucocorticoid Receptor (GR) Signaling Pathway modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for in vitro MASH model and gene expression analysis.
References
Application Notes and Protocols: Gene Expression Analysis in Liver Tissue Following Miricorilant Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator currently under investigation for the treatment of metabolic diseases, including metabolic dysfunction-associated steatohepatitis (MASH), previously known as nonalcoholic steatohepatitis (NASH).[1][2][3] As a modulator of the glucocorticoid receptor, this compound exhibits a unique mechanism of action by selectively altering the expression of genes regulated by cortisol, a key hormone in metabolism and inflammation.[4][5] Understanding the impact of this compound on hepatic gene expression is crucial for elucidating its therapeutic effects and potential biomarkers of response. This document provides detailed application notes and protocols for analyzing gene expression changes in liver tissue after this compound treatment.
Mechanism of Action: Glucocorticoid Receptor Modulation
This compound acts as a selective modulator of the glucocorticoid receptor (GR), which is a nuclear receptor that, upon binding to its ligand cortisol, translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. This interaction can either activate or repress the transcription of target genes. In the liver, GR plays a pivotal role in regulating glucose and lipid metabolism. This compound's mixed agonist/antagonist activity allows it to selectively modify the transcriptional activity of GR, leading to a distinct gene expression profile compared to endogenous cortisol. This selective modulation is thought to underlie its therapeutic potential in reducing liver fat and improving metabolic parameters.
Figure 1. Simplified signaling pathway of this compound's action on the glucocorticoid receptor in hepatocytes.
Data Presentation: Gene Expression Changes in Response to this compound
Studies in human hepatocyte-like cells have demonstrated that this compound selectively modulates key genes involved in hepatic steatosis, metabolism, oxidative stress, inflammation, and fibrosis. The gene expression changes are time-dependent, with an early response observed after 8 hours of exposure and a sub-chronic response after 5 days.
Table 1: Summary of Time-Dependent Gene Expression Changes in Human Hepatocyte-Like Cells Treated with this compound under Steatotic Conditions
| Time Point | Direction of Regulation | Pathway/Gene Category | Implication |
| 8 Hours | Upregulation | Lipid Metabolism, Detoxification, Cellular Stress Response | Enhanced metabolic function and immediate protection against oxidative and inflammatory stress. |
| 5 Days | Sustained Upregulation | Lipid Metabolism Regulators | Long-term improvement in hepatic steatosis. |
| 5 Days | Downregulation | Gluconeogenic Enzymes | Improved insulin sensitivity. |
A study presented at The Liver Meeting 2025 provided specific fold-change data for selected genes in human hepatocyte-like cells under steatotic conditions. The following table summarizes these findings.
Table 2: Fold Change in Expression of Selected Genes in Human Hepatocyte-Like Cells Treated with this compound
| Gene | Pathway | Fold Change vs. Vehicle |
| CYP7A1 | Bile Acid Homeostasis | Upregulated |
| Selected Gene 2 | Lipid Metabolism | Data Not Available |
| Selected Gene 3 | Inflammation | Data Not Available |
| Selected Gene 4 | Fibrosis | Data Not Available |
Note: The publicly available information from the conference poster did not specify the exact fold changes for all genes, but indicated upregulation for CYP7A1. Further publication of the full dataset is anticipated to provide more comprehensive quantitative data.
Experimental Protocols
The following protocols provide a framework for conducting gene expression analysis in liver tissue after this compound treatment. These are generalized protocols and may require optimization based on specific experimental conditions.
Figure 2. Experimental workflow for gene expression analysis in liver tissue.
Protocol 1: RNA Extraction from Liver Tissue
This protocol describes the extraction of total RNA from liver tissue samples for downstream applications such as RNA sequencing and RT-qPCR.
Materials:
-
Frozen liver tissue (~20-30 mg)
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Microcentrifuge
-
Nuclease-free tubes
Procedure:
-
Place 20-30 mg of frozen liver tissue in a 2 mL tube containing homogenization beads and 1 mL of TRIzol reagent.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new nuclease-free tube.
-
Precipitate the RNA by adding 500 µL of isopropanol. Mix by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 7 is recommended for RNA sequencing.
Protocol 2: RNA Sequencing (RNA-Seq)
This protocol provides a general overview of the steps involved in preparing RNA samples for sequencing to obtain a global view of gene expression changes.
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (100 ng - 1 µg) as determined in Protocol 1.
-
Perform poly(A) selection to enrich for mRNA or ribosomal RNA depletion, depending on the research question.
-
Fragment the enriched RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
-
Library Quality Control:
-
Assess the library size distribution using an Agilent Bioanalyzer.
-
Quantify the library concentration using a Qubit fluorometer or qPCR.
-
-
Sequencing:
-
Pool multiple libraries for multiplex sequencing if desired.
-
Sequence the libraries on an Illumina platform (e.g., NovaSeq, NextSeq) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels to generate a count matrix.
-
Perform differential gene expression analysis between this compound-treated and control groups using packages like DESeq2 or edgeR.
-
Perform pathway and gene ontology enrichment analysis on the differentially expressed genes.
-
Protocol 3: Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is for validating the expression of specific genes identified from RNA-seq or other screening methods.
Materials:
-
Total RNA (1 µg)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
-
Nuclease-free water and tubes
Procedure:
-
cDNA Synthesis:
-
In a nuclease-free tube, combine 1 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's instructions.
-
Perform the reverse transcription reaction in a thermal cycler.
-
-
qPCR Reaction Setup:
-
Dilute the synthesized cDNA (e.g., 1:10) with nuclease-free water.
-
In a qPCR plate, prepare the reaction mix for each gene of interest and a reference gene (e.g., GAPDH, ACTB). The mix should contain qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Include no-template controls (NTC) for each primer set.
-
-
qPCR Run:
-
Run the qPCR plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.
-
Protocol 4: Western Blot for Protein Expression Analysis
This protocol is used to assess the protein levels of target genes to confirm that changes in mRNA expression translate to changes in protein abundance.
Materials:
-
Liver tissue (~50 mg)
-
RIPA buffer with protease and phosphatase inhibitors
-
Homogenizer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize liver tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using image analysis software, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The analysis of gene expression in liver tissue following this compound treatment provides valuable insights into its mechanism of action and therapeutic potential. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the effects of this novel glucocorticoid receptor modulator on hepatic gene networks. The combination of transcriptome-wide analysis using RNA-seq and targeted validation with RT-qPCR and Western blotting will ensure robust and reliable results, contributing to a deeper understanding of this compound's role in the treatment of liver diseases.
References
- 1. 7005 Characterization of Clinical Candidate this compound in Preclinical Models for NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corcept’s this compound Shows Great Promise in Treatment of Non-Alcoholic Steatohepatitis (NASH) – Corcept Therapeutics, Incorporated [ir.corcept.com]
- 4. This compound for Liver Impairment · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. This compound, a Selective Glucocorticoid Receptor Modulator, Reprograms Hepatic Gene Networks in Metabolic Dysfunction–Associated Steatohepatitis - Corcept Therapeutics [corcept.com]
Application Note: Quantification of Miricorilant in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Miricorilant (CORT118335) in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (this compound-d4) to ensure accuracy and precision. The described method is suitable for use in clinical and preclinical studies requiring the measurement of this compound concentrations in plasma.
Introduction
This compound is a selective glucocorticoid receptor (GR) modulator with mixed agonist and antagonist effects, which is under development for the treatment of metabolic dysfunction-associated steatohepatitis.[1] Pharmacokinetic assessments are crucial in the clinical development of this compound. A reliable and sensitive bioanalytical method is essential for accurately measuring drug concentrations in biological matrices like plasma. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity in bioanalysis.[2]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 50 µL of plasma sample, add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | %A | %B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| This compound | 453.2 | 310.1 | 80 | 10 | 35 | 15 |
| This compound-d4 | 457.2 | 314.1 | 80 | 10 | 35 | 15 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Method Validation
The method was validated according to standard bioanalytical method validation guidelines. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were within ±15% for all QC levels.
-
Recovery: The extraction recovery of this compound was determined to be >85%.
-
Matrix Effect: No significant matrix effect was observed.
-
Stability: this compound was found to be stable in plasma through three freeze-thaw cycles and at room temperature for 24 hours.
Table 5: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | 0.9985 |
Table 6: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 100 | 4.5 | 102.1 | 5.1 | 99.8 |
| High | 800 | 3.8 | 97.5 | 4.2 | 98.3 |
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Core principles of the bioanalytical method.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in support of pharmacokinetic studies. The method has been validated to meet regulatory requirements for bioanalytical assays.
References
- 1. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Mitigating Antipsychotic-Induced Metabolic Effects with Miricorilant: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of miricorilant, a selective glucocorticoid receptor (GR) modulator, in animal models of antipsychotic-induced metabolic effects. The following sections detail experimental protocols and present key quantitative data from preclinical studies, offering a valuable resource for researchers investigating therapeutic strategies to counteract the metabolic side effects associated with second-generation antipsychotics.
Introduction
Second-generation antipsychotic medications, while effective in managing psychiatric disorders, are often associated with significant cardiometabolic side effects, including weight gain, insulin resistance, and dyslipidemia.[1][2] These metabolic disturbances contribute to increased morbidity and mortality in patients.[2] this compound (CORT118335) is a selective glucocorticoid receptor modulator that has shown promise in mitigating these adverse effects.[1][2] By modulating GR activity, this compound offers a targeted approach to address the underlying mechanisms of antipsychotic-induced weight gain. This document outlines the protocols used in key animal studies and summarizes the significant findings.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative data from a pivotal study investigating the efficacy of this compound in reversing olanzapine-induced weight gain in rats.
Table 1: Effect of this compound on Body Weight in Olanzapine-Treated Rats
| Treatment Group | Mean Body Weight at Day 34 (g) | Mean Body Weight at Day 57 (g) | Percentage Decrease in Weight vs. OLZ + Vehicle (Day 57) |
| Vehicle Only | 270.0 | 280.3 | N/A |
| Olanzapine (OLZ) + Vehicle | 298.2 | 308.7 | N/A |
| OLZ + this compound (1 mg/kg BID) | 298.2 | 268.3 | 13.1% |
| OLZ + this compound (2 mg/kg QD) | 298.2 | 272.3 | 11.8% |
| OLZ + this compound (10 mg/kg QD) | 298.2 | 258.6 | 16.2% |
P<0.01 for all this compound groups compared to the OLZ + vehicle group at day 57.
Table 2: Effect of this compound on Food Consumption in Olanzapine-Treated Rats (First Week of Treatment)
| Treatment Group | Percentage Decrease in Food Consumption vs. Vehicle Only | Percentage Decrease in Food Consumption vs. OLZ Only |
| OLZ + this compound (all doses) | 13% - 20% | 16% - 23% |
P<0.01 for all comparisons.
Experimental Protocols
This section provides a detailed methodology for an animal model of olanzapine-induced weight gain and subsequent treatment with this compound.
Olanzapine-Induced Weight Gain Animal Model
This protocol is designed to induce weight gain in rats using olanzapine, a widely used second-generation antipsychotic, to mimic the metabolic side effects observed in humans.
Materials:
-
Female Sprague-Dawley rats
-
Olanzapine
-
Vehicle for olanzapine (e.g., diluent)
-
This compound
-
Vehicle for this compound
-
Standard laboratory chow
-
Water
-
Animal caging and husbandry supplies
-
Gavage needles
-
Weighing scale
Procedure:
-
Acclimatization: Acclimate female Sprague-Dawley rats to individual housing for at least one week, with ad libitum access to chow and water.
-
Weight Induction Phase (5 weeks):
-
Divide animals into two main groups: Vehicle only and Olanzapine treatment.
-
Administer olanzapine (e.g., 1.2 mg/kg/day via gavage) or vehicle daily for 34 days.
-
Monitor body weight and food consumption regularly. Expect a significant increase in body weight in the olanzapine-treated group compared to the vehicle-only group.
-
-
Treatment Phase (3 weeks):
-
At day 35, randomize the olanzapine-treated rats into subgroups:
-
Olanzapine + Vehicle
-
Olanzapine + this compound (e.g., 1 mg/kg BID, 2 mg/kg QD, 10 mg/kg QD)
-
-
Continue to administer olanzapine to all subgroups.
-
Co-administer this compound or its vehicle according to the assigned subgroups for the next 22 days (day 35 to day 57).
-
The vehicle-only group from the induction phase continues to receive only the vehicle.
-
-
Data Collection and Analysis:
-
Monitor and record body weight and food consumption throughout the study.
-
At the end of the study, euthanize the animals and collect relevant tissues for further analysis if required (e.g., adipose tissue, liver).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare body weight and food consumption between the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's action.
References
Application Notes and Protocols for Oral Gavage of Miricorilant in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miricorilant (CORT-118335) is a selective glucocorticoid receptor (GR) modulator with mixed agonist/antagonist activity and is also an antagonist of the mineralocorticoid receptor (MR).[1][2][3][4] It is under investigation for conditions such as nonalcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[1] Preclinical studies in mice have demonstrated the efficacy of this compound in models of high-fat diet-induced metabolic disturbances, where it was shown to reduce liver triglycerides. This document provides a detailed protocol for the oral gavage administration of this compound in mice, intended to guide researchers in preclinical studies.
Mechanism of Action
This compound selectively modulates the glucocorticoid receptor, which plays a key role in various physiological processes, including metabolism and inflammation. As a mixed agonist/antagonist, its action is context-dependent, allowing for a nuanced modulation of the GR signaling pathway. Additionally, its antagonist activity at the mineralocorticoid receptor contributes to its overall pharmacological profile.
Signaling Pathway of Glucocorticoid Receptor Modulation
Caption: Glucocorticoid Receptor (GR) Signaling Pathway Modulation by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound in mice.
Table 1: Preclinical Dosing of this compound in Mice via Oral Gavage
| Parameter | Value | Reference |
| Species | Mouse (Male C57) | |
| Dosage | 60 mg/kg | |
| Frequency | Once a day | |
| Duration | 3 weeks | |
| Study Model | High-fat diet |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
| Parameter | Value | Reference |
| Dose | 50 mg/kg ([14C]-miricorilant) | |
| Cmax (plasma) | 0.86 µg equiv/g | |
| Primary Route of Elimination | Hepatic (feces >78%) | |
| Tissue Distribution | High levels observed in the liver |
Experimental Protocol: Oral Gavage of this compound in Mice
This protocol outlines the procedure for administering this compound to mice via oral gavage. It is crucial that this technique is performed by trained personnel to minimize stress and ensure the well-being of the animals.
Materials
-
This compound
-
Vehicle (see Formulation section below)
-
Animal scale
-
Appropriately sized gavage needles (20-22 gauge for most adult mice) with a ball-tip
-
1 mL syringes
-
Permanent marker
-
70% ethanol for disinfection
Experimental Workflow for Oral Gavage
Caption: Step-by-step workflow for the oral gavage of this compound in mice.
Formulation of this compound for Oral Gavage
The specific vehicle used in published preclinical studies for this compound is not consistently reported. As this compound is a hydrophobic compound, a common and effective approach is to prepare a suspension.
-
Recommended Vehicle: A 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose (CMC) in sterile water is a widely used and generally well-tolerated vehicle for oral gavage of hydrophobic compounds in mice.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the 0.5% methylcellulose or CMC solution.
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a homogenous suspension at the desired concentration.
-
Ensure the suspension is well-mixed immediately before each administration.
-
Note: The optimal vehicle and formulation may need to be determined empirically for your specific experimental conditions.
Procedure
-
Animal Preparation and Dose Calculation:
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the required volume of the this compound suspension based on the mouse's body weight and the target dosage (e.g., 60 mg/kg).
-
The maximum recommended volume for oral gavage in mice is 10 mL/kg. It is advisable to use the smallest volume possible.
-
-
Gavage Needle Measurement:
-
Before the first gavage, measure the correct insertion length for each mouse. Place the gavage needle alongside the mouse, with the tip at the corner of the mouth. The needle should extend to the last rib.
-
Mark this length on the needle with a permanent marker to ensure consistent and safe insertion.
-
-
Animal Restraint:
-
Restrain the mouse firmly but gently by scruffing the skin over the shoulders and back. This should immobilize the head and align the esophagus with the stomach.
-
-
Gavage Needle Insertion:
-
Hold the mouse in a vertical position.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw the needle and try again.
-
-
Administration of this compound Suspension:
-
Once the needle is correctly positioned to the pre-measured depth, slowly and steadily depress the syringe plunger to administer the suspension.
-
Administering the dose too quickly can cause reflux and aspiration.
-
-
Needle Withdrawal and Post-Procedure Monitoring:
-
After administering the full dose, gently withdraw the needle in a single, smooth motion, following the same path as insertion.
-
Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as labored breathing or lethargy.
-
Continue to monitor the animals daily for any adverse effects.
-
Safety Precautions
-
Improper gavage technique can lead to serious injury, including esophageal or stomach perforation, or aspiration pneumonia.
-
Always use a gavage needle with a smooth, rounded ball-tip to minimize the risk of tissue damage.
-
Ensure that personnel are thoroughly trained and proficient in the technique before performing it on study animals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Liver Fat Reduction with Miricorilant using MRI-PDFF
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) for the quantitative assessment of liver fat reduction in clinical and preclinical studies of Miricorilant. This compound (CORT118335) is an investigational selective glucocorticoid receptor (GR) modulator being developed for the treatment of nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[1] By selectively modulating cortisol activity, this compound aims to reduce the accumulation of fat in the liver.[2][3] MRI-PDFF is a non-invasive imaging biomarker that accurately and reproducibly quantifies the fraction of mobile protons bound to fat in the liver, providing a direct measure of hepatic steatosis.[4][5] A relative decline of 30% or more in MRI-PDFF has been associated with a higher likelihood of histologic response and NASH resolution, making it a valuable endpoint in clinical trials.
Mechanism of Action of this compound in Hepatic Steatosis
This compound is a selective glucocorticoid receptor (GR) modulator that acts as a mixed agonist/antagonist of the GR and an antagonist of the mineralocorticoid receptor (MR) in preclinical models. Both GR and MR have been implicated in the development and progression of NAFLD. Chronic activation of the GR in the liver by cortisol can promote hepatic steatosis by increasing de novo lipogenesis and fatty acid uptake while reducing fatty acid oxidation. By modulating GR activity, this compound is hypothesized to reverse these effects, leading to a reduction in liver fat. Its high activity in liver tissue makes it a promising candidate for the treatment of NASH.
Quantitative Data on this compound-Induced Liver Fat Reduction
Clinical studies have demonstrated the potential of this compound to significantly reduce liver fat as measured by MRI-PDFF.
Table 1: Summary of Liver Fat Reduction in a Phase 1b Study of this compound
| Treatment Group | Duration | Mean Relative Reduction in MRI-PDFF | Key Findings |
| 100 mg this compound (twice weekly) | 12 weeks | ~30% | Well-tolerated with improvements in liver enzymes and metabolic markers. |
Table 2: Individual Patient Data from a Phase 2a Study of this compound (Study Suspended)
Note: This study was suspended due to elevated liver transaminases, which resolved upon discontinuation of the drug. The data demonstrates the rapid and significant effect of this compound on liver fat.
| Patient ID | Dose | Duration of Treatment (days) | Baseline Liver Fat (%) | Post-Treatment Liver Fat (%) | Relative Reduction in Liver Fat (%) |
| 1 | 900 mg QD | 30 | 23.4 | 8.1 | -65.3 |
| 2 | 900 mg QD | 31 | 22.6 | 13.9 | -38.5 |
| 3 | 900 mg QD | 44 | 24.9 | 13.2 | -47.0 |
| 4 | 600 mg QD | 34 | 12.6 | 3.3 | -73.8 |
Experimental Protocols
Protocol for Assessing Liver Fat Reduction with this compound using MRI-PDFF
This protocol outlines the key steps for quantifying changes in liver fat in response to this compound treatment using MRI-PDFF in a clinical trial setting.
1. Patient Selection and Screening:
-
Inclusion Criteria: Participants with a diagnosis of NASH, often confirmed by historical liver biopsy or a combination of non-invasive tests such as FibroScan® with a controlled attenuation parameter (CAP) ≥ 280 dB/m and liver stiffness measurement ≥ 8 kPa, and an MRI-PDFF with ≥ 8% steatosis.
-
Exclusion Criteria: Contraindications to MRI (e.g., certain metallic implants, claustrophobia), other causes of chronic liver disease, and significant alcohol consumption.
2. MRI-PDFF Acquisition Protocol:
-
Instrumentation: MRI scans should be performed on a 1.5T or 3T scanner from a major manufacturer (e.g., GE Healthcare, Siemens Healthineers, Philips Healthcare).
-
Sequence: A 3D spoiled gradient-recalled echo (GRE) sequence with multiple echo times is used to acquire data for fat and water separation. This allows for the calculation of the proton density fat fraction.
-
Imaging Parameters (Example):
-
Repetition Time (TR): < 20 ms
-
Flip Angle: 3-10 degrees
-
Echo Times (TE): Multiple echoes (e.g., 6-8) at specific intervals to capture in-phase and out-of-phase signals of fat and water.
-
-
Procedure:
-
The patient is positioned supine in the MRI scanner.
-
A torso coil is placed over the abdomen.
-
A series of localizer images are acquired to plan the subsequent scans.
-
The 3D GRE sequence is performed during a single breath-hold to minimize motion artifacts. The acquisition should cover the entire liver.
-
3. MRI-PDFF Data Analysis:
-
Software: Vendor-provided or third-party FDA-cleared software is used to process the raw MRI data and generate PDFF maps.
-
Region of Interest (ROI) Placement:
-
Multiple ROIs are drawn on the PDFF maps within each of the nine liver segments.
-
ROIs should be placed to avoid major blood vessels, bile ducts, and image artifacts.
-
The mean PDFF value from all ROIs is calculated to represent the average liver fat content for the patient.
-
-
Quantification: The PDFF is expressed as a percentage, representing the ratio of the density of protons in triglycerides to the total density of protons in both triglycerides and water.
4. Longitudinal Assessment:
-
Baseline MRI-PDFF is performed before initiating treatment with this compound.
-
Follow-up MRI-PDFF scans are conducted at predetermined time points during and after the treatment period (e.g., week 12, week 24, end of treatment).
-
The relative change in MRI-PDFF from baseline is calculated to assess the treatment effect.
Conclusion
This compound has demonstrated a promising ability to reduce liver fat in patients with NASH, as quantitatively assessed by MRI-PDFF. The provided protocols offer a standardized approach for researchers and drug development professionals to effectively utilize this non-invasive imaging biomarker in the evaluation of this compound's efficacy. The use of MRI-PDFF allows for accurate and reproducible measurement of changes in hepatic steatosis, facilitating the efficient assessment of treatment response in clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for Liver Impairment · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Glucocorticoid Receptor Antagonist Assay for Miricorilant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator with a dual action, exhibiting both mixed agonist/antagonist effects on the GR and antagonist activity at the mineralocorticoid receptor (MR).[1][2][3] Developed by Corcept Therapeutics, this compound is under investigation for the treatment of metabolic conditions such as non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[1][4] The glucocorticoid receptor is a nuclear receptor that, upon activation by endogenous glucocorticoids like cortisol, translocates to the nucleus and regulates the transcription of a wide array of genes involved in metabolism, inflammation, and the stress response. Dysregulation of GR signaling is implicated in various pathologies, making GR antagonists a valuable therapeutic class.
This application note provides a detailed protocol for an in vitro reporter gene assay to characterize the GR antagonist activity of this compound. This type of cell-based functional assay is crucial for determining the potency of antagonist compounds by measuring their ability to inhibit the transcriptional activity of the GR induced by a known agonist. While specific quantitative data for this compound's GR antagonist activity is not publicly available, this document will use data from the similar selective GR modulator, Relacorilant, as a representative example to illustrate the expected outcomes.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid agonist (like cortisol or the synthetic agonist dexamethasone) to the cytoplasmic GR triggers the dissociation of chaperone proteins, leading to the translocation of the GR into the nucleus. Inside the nucleus, the GR dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, initiating the transcription of target genes. A GR antagonist, such as this compound, competes with the agonist for binding to the GR, thereby preventing its activation and subsequent gene transcription.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Selective Glucocorticoid Receptor Modulator, on Olanzapine-Associated Weight Gain in Healthy Subjects: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Miricorilant Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miricorilant (also known as CORT118335) is a selective glucocorticoid receptor (GR) modulator and mineralocorticoid receptor (MR) antagonist.[1][2] It is a small molecule being investigated for its therapeutic potential in various conditions, including metabolic diseases.[1][3] Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable results in in vitro studies. This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting.
Physicochemical Properties and Solubility
A clear understanding of this compound's properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃F₃N₂O₂ | [1] |
| Molecular Weight | 428.45 g/mol | |
| Appearance | Solid | - |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
While this compound is known to be soluble in DMSO, specific quantitative solubility data is not widely published. Therefore, it is recommended to perform a solubility test to determine the maximum concentration for a stock solution.
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine Desired Stock Concentration: A common starting point for a stock solution is 10 mM.
-
Calculate Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000 Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM * 1 mL * 428.45 g/mol / 1000 = 4.28 mg
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolution: Add the weighed this compound to a sterile tube. Add the desired volume of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done with caution to avoid degradation.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium.
Key Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
Stability in Media: The stability of this compound in aqueous cell culture media can be influenced by factors such as pH, temperature, and media components. For experiments lasting several days, it is advisable to refresh the media with freshly prepared this compound solution at regular intervals. An experiment using this compound for up to 5 days in human hepatocyte-like cells suggests reasonable stability over this period.
-
Aseptic Technique: Always use sterile techniques when preparing and handling cell culture solutions to prevent contamination.
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experimental volume. Volume of Stock (µL) = (Final Concentration (nM) * Final Volume (mL)) / Stock Concentration (mM) * 1000
-
Prepare Working Solution: In a sterile tube, add the calculated volume of the stock solution to the pre-warmed cell culture medium. Mix gently by pipetting.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound-treated samples.
In Vitro Experimental Parameters
The following table summarizes reported in vitro concentrations of this compound used in specific experimental contexts.
| Cell Type | Assay | Concentration(s) |
| Human Hepatocyte-like Cells (HepaRG) | Gene Expression Analysis | 400 nM |
| Human Liver Carcinoma Cell Line | GR Antagonism (TAT activity) | Kᵢ = 100 nM |
| Rat Hepatoma Cell Line | GR Antagonism (TAT activity) | Kᵢ = 11 nM |
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Treatment
The following diagram illustrates a typical workflow for treating cultured cells with this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
This compound Signaling Pathway
This compound functions by antagonizing the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).
Caption: this compound's mechanism of action via GR and MR antagonism.
References
Formulation Development of Miricorilant for Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation development of Miricorilant (CORT118335) for use in preclinical animal research. This compound is a selective glucocorticoid receptor (GR) modulator and mineralocorticoid receptor (MR) antagonist with low aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2] The protocols outlined below are designed to address the challenges associated with the oral delivery of poorly soluble compounds to ensure consistent and reliable exposure in animal models. This document covers vehicle selection, formulation preparation for oral gavage, and analytical methods for quantification in plasma.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development. As a BCS Class II drug, it is characterized by high permeability and low solubility.[1]
| Property | Value/Description | Source |
| Molecular Formula | C₂₄H₂₃F₃N₂O₂ | [PubChem] |
| Molar Mass | 428.455 g·mol⁻¹ | [PubChem] |
| Aqueous Solubility | Very low. Predicted water solubility is 0.000332 mg/mL. | [DrugBank Online] |
| BCS Classification | Class II (Low Solubility, High Permeability) | [Inferred from properties] |
| Protein Binding | >99% in mice, rats, monkeys, and humans. | [3] |
| Metabolism | Predominantly metabolized by CYP2C19 (≈94%). | [3] |
| Elimination | Primarily hepatic, with the majority recovered in feces (>78%). |
Preclinical Vehicle Selection and Solubility
The low aqueous solubility of this compound necessitates the use of enabling formulations for preclinical oral dosing. The selection of an appropriate vehicle system is critical for achieving adequate drug exposure for pharmacokinetic and toxicokinetic studies. Common approaches for BCS Class II compounds include suspensions, solutions in co-solvents, or lipid-based systems.
Note: Specific quantitative solubility data for this compound in common preclinical vehicles is not publicly available. The following table provides representative solubility targets for a BCS Class II compound to guide vehicle screening. Researchers must experimentally determine the actual solubility of this compound in their chosen vehicles.
| Vehicle/Excipient | Type | Target Solubility (mg/mL) - Example Data | Rationale for Use |
| Water | Aqueous | < 0.01 | Baseline for comparison |
| 0.5% Methylcellulose | Suspending Agent | < 0.01 (forms a suspension) | Provides viscosity to keep drug particles suspended. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent/Solubilizer | 5 - 20 | A common non-aqueous vehicle for solubilizing lipophilic compounds. |
| Propylene Glycol (PG) | Co-solvent/Solubilizer | 2 - 10 | Another common co-solvent, often used in combination with other excipients. |
| Polysorbate 80 (Tween 80) | Surfactant | 1 - 5 (in aqueous dispersion) | A non-ionic surfactant that improves wettability and can form micelles to enhance solubility. |
| 20% Solutol HS 15 in Water | Surfactant Solution | 5 - 15 | A non-ionic solubilizer and emulsifying agent. |
| Sesame Oil | Lipid Vehicle | 1 - 10 | A lipid-based vehicle that can enhance lymphatic absorption. |
Signaling Pathway of this compound's Targets
This compound exerts its pharmacological effects by modulating the glucocorticoid and mineralocorticoid receptors. Understanding these pathways is crucial for interpreting pharmacodynamic data.
Glucocorticoid Receptor (GR) Signaling Pathway
Glucocorticoids (like cortisol) diffuse across the cell membrane and bind to the cytosolic GR, which is complexed with heat shock proteins (HSPs). Ligand binding causes the dissociation of HSPs and the translocation of the GR into the nucleus. Inside the nucleus, GR can act as a transcription factor in two primary ways:
-
Transactivation: GR homodimers bind to Glucocorticoid Response Elements (GREs) on the DNA, recruiting co-activators and initiating the transcription of target genes.
-
Transrepression: GR monomers can bind to other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thus repressing the expression of pro-inflammatory genes.
This compound, as a selective GR modulator, is designed to alter the balance between these transrepression and transactivation activities.
Mineralocorticoid Receptor (MR) Signaling Pathway
Similar to GR, the MR is located in the cytoplasm in an inactive state, complexed with HSPs. Mineralocorticoids (like aldosterone) bind to the MR, leading to HSP dissociation and nuclear translocation. In the nucleus, the activated MR homodimerizes and binds to Hormone Response Elements (HREs) to regulate the transcription of genes involved in sodium and water balance, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump. This compound acts as an antagonist at this receptor, blocking these downstream effects.
Experimental Protocols
The following protocols provide a framework for the preparation and analysis of this compound formulations for preclinical research.
Protocol: Preparation of this compound Oral Suspension (10 mg/mL)
This protocol describes the preparation of a homogenous suspension suitable for oral gavage in rodents. A combination of a suspending agent (methylcellulose) and a wetting agent (Tween 80) is used to improve the dispersibility of the hydrophobic drug powder.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
0.5% (w/v) Methylcellulose in purified water
-
Tween 80 (Polysorbate 80)
-
Purified water
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and volumetric flasks
-
Analytical balance
Procedure:
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution in advance by slowly adding methylcellulose powder to hot water (~80°C) while stirring, then allowing it to cool to form a clear, viscous solution.
-
Weighing: Accurately weigh the required amount of this compound API. For a 10 mL batch at 10 mg/mL, 100 mg of API is needed.
-
Wetting the API: Transfer the weighed this compound powder to a glass mortar. Add a small volume of Tween 80 (e.g., 2% of the final volume, 200 µL for a 10 mL batch) to the powder. Triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the hydrophobic powder is wetted and does not clump.
-
Initial Suspension: Gradually add a small amount of the 0.5% methylcellulose vehicle to the paste while continuously triturating to form a homogenous slurry.
-
Final Formulation: Transfer the slurry to a calibrated volumetric flask or graduated cylinder. Use additional methylcellulose vehicle to rinse the mortar and pestle, adding the rinsate to the flask to ensure complete transfer of the drug.
-
Volume Adjustment: Add the 0.5% methylcellulose vehicle to reach the final desired volume.
-
Homogenization: Add a magnetic stir bar and stir the suspension for at least 30 minutes to ensure uniformity. The suspension should be continuously stirred during dosing to maintain homogeneity.
Stability: This formulation should be prepared fresh daily. If storage is required, it should be stored at 2-8°C and protected from light. A re-suspension assessment (e.g., vortexing or stirring) is required before each use.
Protocol: Quantification of this compound in Rat Plasma via LC-MS/MS
This section outlines a representative protocol for the bioanalysis of this compound in plasma. As a specific validated method is not publicly available, this protocol is based on standard practices for small molecules in biological matrices. The method requires full validation according to regulatory guidelines (e.g., FDA, EMA).
Instrumentation and Conditions (Representative):
-
HPLC System: Shimadzu Nexera or Waters Acquity UPLC
-
Mass Spectrometer: Sciex 6500+ or Thermo Fisher Quantiva Triple Quadrupole
-
Analytical Column: Kinetex C18 (150x3mm, 2.6µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
Sample Preparation (Protein Precipitation):
-
Aliquoting: Thaw plasma samples and standards on ice. Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound) to each sample, vortex briefly.
-
Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.
-
Mixing: Seal the plate and vortex for 2 minutes at high speed.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.
-
Injection: Inject the supernatant onto the LC-MS/MS system.
Method Validation Parameters: The method must be validated for selectivity, accuracy, precision, linearity, range, limit of quantification (LLOQ), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative). The table below summarizes typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Signal-to-noise ratio > 10; acceptable accuracy and precision. |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15%. |
| Stability | Analyte concentration within ±15% of nominal concentration. |
Conclusion
The successful preclinical development of this compound relies on robust formulation strategies to overcome its poor aqueous solubility. The application notes and protocols provided herein offer a comprehensive guide for researchers. The use of a well-characterized oral suspension is a practical approach for initial animal studies. Furthermore, the implementation of a validated, sensitive LC-MS/MS method is imperative for the accurate assessment of pharmacokinetic profiles. All protocols should be optimized and validated within the specific laboratory setting to ensure the generation of reliable and reproducible data.
References
Application Notes: Optimal Duration of Miricorilant Treatment in Preclinical Studies
References
- 1. gubra.dk [gubra.dk]
- 2. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Glucocorticoid and Mineralocorticoid Receptor Antagonists in the Skin of Aged Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Miricorilant Solubility Challenges in Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with miricorilant in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CORT118335) is an investigational selective glucocorticoid receptor (GR) modulator. It has been shown to have mixed agonist/antagonist effects on the GR and also possesses modest antagonist activity at the mineralocorticoid receptor (MR).[1] Its primary mechanism of action involves modulating the activity of the glucocorticoid receptor, a key player in various physiological processes including metabolism, inflammation, and stress response.
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a small molecule with the molecular formula C₂₄H₂₃F₃N₂O₂ and a molecular weight of approximately 428.4 g/mol .[2] It is a hydrophobic compound, and predictions suggest it has very low aqueous solubility. One source predicts a water solubility of 0.000332 mg/mL. In vitro studies have also shown that this compound has high plasma protein binding (>99%), which is often characteristic of lipophilic compounds.[1]
Q3: I am observing a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A3: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. The primary cause is the concentration of this compound exceeding its solubility limit in the final experimental medium. This can be influenced by several factors, including the final concentration of the compound, the concentration of the solvent (typically DMSO) used to prepare the stock solution, and the method of dilution.
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating a high-concentration stock solution for in vitro studies. While specific quantitative solubility data in DMSO is not readily published, chemical suppliers of this compound for research purposes indicate its solubility in this solvent.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: High concentrations of DMSO can be toxic to cells. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v). However, some sensitive or primary cell lines may be affected at concentrations above 0.1%. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for this compound) to assess the impact of the solvent on your specific cell line.
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound during your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to media | Poor Dilution Technique: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the hydrophobic compound to "crash out" of solution. | Employ a serial dilution method. First, create an intermediate dilution of your high-concentration this compound stock in 100% DMSO. Then, add this intermediate stock to your pre-warmed (37°C) cell culture medium with gentle but thorough mixing (e.g., vortexing or swirling) to ensure rapid and even dispersion. |
| Localized High Concentration: Pipetting the stock solution directly into a small volume of media can create a localized area of high concentration, leading to precipitation. | Add the this compound stock solution drop-wise to the final volume of media while gently agitating the flask or plate. This helps to avoid localized supersaturation. | |
| Low Temperature of Media: Adding the DMSO stock to cold media can decrease the solubility of the compound. | Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. | |
| Precipitate forms over time during incubation | Compound Instability: this compound may degrade or aggregate over extended periods under incubation conditions (37°C, humidified atmosphere). | While specific stability data is limited, consider reducing the incubation time if your experimental design allows. For longer experiments, it is advisable to prepare fresh this compound-containing media. |
| Interaction with Media Components: this compound may interact with components in the serum or media, leading to the formation of insoluble complexes. | If using a serum-containing medium, consider reducing the serum concentration or using a serum-free medium if it is compatible with your cell line. The use of a carrier protein like bovine serum albumin (BSA) may also help to improve the solubility of hydrophobic compounds. | |
| Evaporation of Media: In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. | |
| Precipitate observed after thawing a frozen stock solution | Freeze-Thaw Instability: The compound may have precipitated out of the DMSO stock solution during the freeze-thaw cycle. | Before use, warm the stock solution to room temperature or briefly at 37°C and vortex thoroughly to ensure any precipitate is redissolved. To minimize this issue, aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 428.4 g/mol | PubChem[2] |
| Molecular Formula | C₂₄H₂₃F₃N₂O₂ | PubChem[2] |
| Predicted Water Solubility | 0.000332 mg/mL | DrugBank |
| Plasma Protein Binding | >99% | In vitro studies |
| Recommended Max. DMSO in Cell Culture | ≤ 0.5% (v/v) | General cell culture guidelines |
| Ideal Max. DMSO in Cell Culture | ≤ 0.1% (v/v) | General cell culture guidelines |
Experimental Protocols
1. Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Note: As the exact solubility limit of this compound in DMSO is not publicly available, it is recommended to start with a concentration in the 10-20 mM range. If the compound does not fully dissolve, a lower concentration should be prepared.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If undissolved material remains, brief sonication (5-10 minutes in a water bath sonicator) may be used.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
2. Dilution of this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
Frozen aliquot of this compound stock solution (from Protocol 1)
-
Complete cell culture medium (specific to your cell line), pre-warmed to 37°C
-
Sterile tubes and pipettes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature. Vortex briefly to ensure homogeneity.
-
Prepare any necessary intermediate dilutions of the stock solution in 100% sterile DMSO. This is particularly important if very low final concentrations of this compound are required, as it allows for a larger volume of the intermediate stock to be added to the media, facilitating better mixing.
-
In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium.
-
While gently swirling or vortexing the medium, add the this compound stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration.
-
Ensure the final DMSO concentration is within the tolerated range for your specific cell line (ideally ≤ 0.1%).
-
Use the freshly prepared this compound-containing medium to treat your cells immediately.
Visualizations
Caption: this compound's Mechanism of Action via the Glucocorticoid Receptor Pathway.
Caption: Recommended Workflow for Preparing and Using this compound in Cell-Based Assays.
References
- 1. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H23F3N2O2 | CID 66550324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Miricorilant dosage to minimize adverse effects in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miricorilant in in vivo models. The information is designed to help optimize dosage and minimize adverse effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective glucocorticoid receptor (GR) modulator and a mineralocorticoid receptor (MR) antagonist.[1] It is being investigated for conditions like non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.
Q2: What are the most common adverse effects observed with this compound in in vivo studies?
A2: The most significant adverse effect reported in clinical trials is a transient elevation of serum aminotransferases, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][3][4] This effect appears to be dose-dependent.
Q3: At what dosages have liver enzyme elevations been observed?
A3: In a Phase 2a study for NASH (NCT03823703), daily doses of 600 mg and 900 mg of this compound were associated with significant increases in ALT and AST levels, leading to the suspension of the trial.[2] However, these elevations were reversible upon discontinuation of the drug.
Q4: Is it possible to administer this compound without causing liver enzyme elevations?
A4: Yes, a Phase 1b clinical trial in patients with NASH demonstrated that a lower, intermittent dosing regimen of 100 mg twice weekly was safe and well-tolerated, without an associated rise in hepatic transaminase levels. This suggests that both the dose and the dosing schedule are critical factors in minimizing this adverse effect.
Q5: Have any adverse effects been noted in preclinical studies?
A5: A preclinical study in mice on a high-fat diet receiving 60 mg/kg of this compound daily showed a transient increase in AST levels that normalized by the third week of treatment despite continued administration. In a rat model of olanzapine-induced weight gain, this compound was effective in reversing weight gain, and no treatment-related adverse clinical signs were reported.
Troubleshooting Guide: Managing Elevated Liver Enzymes
Issue: Elevated ALT and AST levels are observed during an in vivo study with this compound.
Possible Cause: The dosage of this compound may be too high for the specific model or individual subject.
Suggested Actions:
-
Monitor Liver Enzymes Closely: Implement a frequent monitoring schedule for ALT and AST levels, especially during the initial weeks of treatment. In a clinical trial, elevations were observed around 4 weeks.
-
Consider Dose Reduction: If liver enzyme elevations are observed, a reduction in the this compound dosage should be considered.
-
Evaluate Dosing Schedule: Switching from a daily to an intermittent dosing schedule (e.g., twice weekly) has been shown to be better tolerated in clinical settings.
-
Temporary Discontinuation: In cases of significant enzyme elevations, temporary discontinuation of this compound may be necessary. Clinical data shows that enzyme levels typically return to baseline after stopping the drug.
-
Correlate with Efficacy: In the Phase 2a NASH trial, liver enzyme elevations were observed in patients who also showed a significant reduction in liver fat. It may be useful to assess whether the elevations are linked to the desired therapeutic effect in your model.
Data on Dose-Dependent Adverse Effects
Table 1: Clinical Trial Data on this compound and Liver Enzyme Elevation in NASH Patients (Phase 2a, NCT03823703)
| Dosage | Frequency | Adverse Effect | Incidence | Notes |
| 600 mg | Daily | Elevated ALT/AST | Observed in patients with liver fat reduction | Elevations were transient and resolved upon discontinuation. |
| 900 mg | Daily | Elevated ALT/AST | 4 of the first 5 patients treated showed elevations | Study was suspended due to these findings. Elevations were transient. |
Table 2: Clinical Trial Data on a Well-Tolerated this compound Dosage in NASH Patients (Phase 1b)
| Dosage | Frequency | Adverse Effect | Incidence |
| 100 mg | Twice Weekly | Elevated ALT/AST | No associated rise in hepatic transaminase levels reported. |
Table 3: Preclinical Data on this compound and Liver Enzymes in a High-Fat Diet Mouse Model
| Dosage | Frequency | Adverse Effect | Observation |
| 60 mg/kg | Daily | Elevated AST | A transient increase was observed at week 2, which normalized by week 3. |
Experimental Protocols
Preclinical Model: Reversal of Olanzapine-Induced Weight Gain in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Weight Induction Phase (5 weeks):
-
Administer olanzapine (OLZ) to induce weight gain.
-
A vehicle-only group serves as a control.
-
-
Treatment Phase (starting week 6):
-
Continue olanzapine administration in all but the vehicle-only control group.
-
Administer this compound orally at various dosing regimens to the treatment groups.
-
Include an olanzapine + vehicle group as a control.
-
-
Assessments:
-
Monitor body weight and food consumption regularly.
-
Conduct clinical observations for any adverse effects.
-
Clinical Trial Protocol: Phase 2a Study in Patients with Presumed NASH (NCT03823703)
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Patients with presumed NASH.
-
Treatment Arms:
-
This compound 600 mg, orally, once daily.
-
This compound 900 mg, orally, once daily.
-
Placebo, orally, once daily.
-
-
Duration: 12 weeks.
-
Primary Endpoint: Relative change in liver fat content from baseline as measured by MRI-PDFF.
-
Safety Monitoring: Regular monitoring of safety and tolerability, including frequent measurement of ALT and AST levels.
Visualizations
Caption: this compound's dual action on GR and MR pathways in liver cells.
Caption: A step-by-step guide for managing liver enzyme elevations.
References
- 1. researchgate.net [researchgate.net]
- 2. corcept.com [corcept.com]
- 3. | BioWorld [bioworld.com]
- 4. Corcept Therapeutics Observes Large Reductions of Liver Fat and Transient Liver Enzyme Elevations in Phase 2 Trial of this compound as a Potential Treatment for Patients with Nonalcoholic Steatohepatitis (NASH) – Corcept Therapeutics, Incorporated [ir.corcept.com]
Technical Support Center: Investigating Miricorilant's Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential off-target effects of Miricorilant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known on-target activities of this compound?
A1: this compound is a selective glucocorticoid receptor (GR) modulator with mixed agonist and antagonist properties.[1][2] It also functions as a mineralocorticoid receptor (MR) antagonist.[2][3][4] Its high activity in liver tissue makes it a candidate for treating conditions like non-alcoholic steatohepatitis (NASH).
Q2: What are the potential off-target interactions of this compound identified in preclinical studies?
A2: Preclinical in vitro studies have identified several potential off-target interactions. This compound has been shown to be a modest inhibitor of CYP3A4, CYP2C8, and CYP2C9, and a strong inhibitor of the Breast Cancer Resistance Protein (BCRP), a drug transporter. While this compound itself is reported to have no progesterone activity, a similar compound from the same class showed weak partial agonism on the progesterone receptor (PR) at high doses, suggesting this could be a point of investigation for related molecules.
Q3: Have any potential off-target effects been observed in clinical trials?
A3: In Phase 1 clinical studies, this compound was generally well-tolerated. However, some studies have reported side effects such as elevated serum aminotransferases, which resolved after discontinuing the drug. These elevations could be related to on-target effects in the liver or potential off-target activities. Clinical drug-drug interaction studies confirmed this compound as a strong inhibitor of CYP2C8 and a moderate inhibitor of BCRP.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results could arise from several factors. Given that this compound is primarily metabolized by CYP2C19, genetic variations in this enzyme within your cell lines or animal models could lead to differences in compound exposure and response. Additionally, its inhibitory effects on drug transporters like BCRP and metabolic enzymes like CYP2C8 could lead to interactions with other compounds in your experimental system. Ensure consistent sourcing and purity of the compound and consider potential genetic backgrounds of your experimental models.
Troubleshooting Guides
Problem: Unexpected cellular phenotype observed after this compound treatment.
Possible Cause: This could be due to an off-target effect. This compound's known modest antagonism of the mineralocorticoid receptor could be a factor. Additionally, at higher concentrations, other, yet unidentified, off-target interactions may occur.
Solution:
-
Dose-Response Analysis: Perform a wide-range dose-response curve to see if the unexpected phenotype is present at lower concentrations that are more selective for the glucocorticoid receptor.
-
Competitive Binding Assays: Use selective antagonists for other potential targets (e.g., mineralocorticoid receptor) in conjunction with this compound to see if the unexpected phenotype is reversed.
-
Off-Target Screening Panel: Screen this compound against a broad panel of receptors, kinases, and enzymes to identify potential unintended targets.
Problem: Observing significant drug-drug interactions in co-treatment studies.
Possible Cause: this compound is a known inhibitor of CYP enzymes and drug transporters.
Solution:
-
Consult Metabolism Data: Refer to the known inhibitory profile of this compound (see Table 1) and verify if your co-administered compound is a substrate of CYP2C8 or BCRP.
-
Washout Periods: If conducting in vivo studies, ensure adequate washout periods between administration of this compound and other therapeutic agents.
-
In Vitro Metabolism Assays: Conduct in vitro metabolism studies using liver microsomes to quantify the inhibitory potential of this compound on the metabolism of your co-administered drug.
Quantitative Data Summary
Table 1: In Vitro and Clinical Off-Target Interaction Profile of this compound
| Target Family | Specific Target | Interaction | Potency | Reference |
| Nuclear Receptors | Glucocorticoid Receptor (GR) | Mixed Agonist/Antagonist | Primary Target | |
| Mineralocorticoid Receptor (MR) | Antagonist | Modest | ||
| CYP Enzymes | CYP2C8 | Inhibition | Strong (Clinical) | |
| CYP3A4 | Inhibition | Modest (In Vitro) | ||
| CYP2C9 | Inhibition | Modest (In Vitro) | ||
| CYP2C19 | Substrate | N/A | ||
| Transporters | BCRP | Inhibition | Strong (In Vitro), Moderate (Clinical) | |
| Other Enzymes | UGT1A1 | Inhibition | Modest (In Vitro) |
Experimental Protocols
Protocol 1: In Vitro Off-Target Screening Using a Commercial Panel
This protocol outlines a general procedure for screening this compound against a broad panel of off-target proteins.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Create a series of dilutions to be used in the assays.
-
Assay Selection: Choose a commercial off-target screening service that provides a broad panel of receptors, kinases, ion channels, and enzymes relevant to your research. These are typically radioligand binding assays or enzymatic assays.
-
Assay Execution: Submit the prepared this compound samples to the screening service. The service will perform the assays according to their established protocols, typically at a single high concentration (e.g., 10 µM) for initial screening.
-
Data Analysis: The service will provide a report detailing the percent inhibition or activation for each target. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For any significant hits, perform concentration-response assays to determine the IC50 or Ki values to understand the potency of the off-target interaction.
Protocol 2: Cell-Based Assay to Investigate Mineralocorticoid Receptor Antagonism
This protocol describes a method to confirm the MR antagonist activity of this compound in a cellular context.
-
Cell Culture: Culture a cell line known to express the mineralocorticoid receptor (e.g., HEK293 cells stably transfected with the human MR).
-
Reporter Gene Assay: Transfect the cells with a reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase).
-
Treatment: Treat the cells with a known MR agonist (e.g., aldosterone) in the presence and absence of varying concentrations of this compound. Include a known MR antagonist (e.g., spironolactone) as a positive control.
-
Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter gene activity against the concentration of this compound. A decrease in the agonist-induced signal with increasing concentrations of this compound indicates antagonist activity. Calculate the IC50 value.
Visualizations
Caption: this compound's on-target and potential off-target signaling pathways.
References
- 1. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. corcept.com [corcept.com]
- 3. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Managing elevated liver enzymes with Miricorilant treatment in studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing elevated liver enzymes during studies with Miricorilant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: Has treatment with this compound been associated with elevated liver enzymes in studies?
A1: Yes, transient elevations in serum aminotransferases (ALT and AST) have been observed in some clinical trials involving this compound, particularly in studies with patients diagnosed with nonalcoholic steatohepatitis (NASH).[1]
Q2: What is the typical onset and magnitude of these liver enzyme elevations?
A2: In a Phase 2a study in patients with NASH receiving daily doses of 600 mg or 900 mg, elevated serum aminotransferase levels greater than five times the upper limit of normal (>5x ULN) were observed at approximately four weeks of treatment.[1]
Q3: What is the current hypothesis regarding the mechanism behind this compound-associated liver enzyme elevations?
A3: The leading hypothesis is that the transient elevations in liver enzymes are linked to the rapid, pharmacologically-induced mobilization of fat from the liver, rather than direct hepatocellular toxicity.[2] This is supported by the concurrent observation of significant, rapid reductions in liver fat content in the same patients who experienced enzyme elevations. A metabolomic analysis was planned to further investigate if the elevations are due to a rapid enhancement in hepatic metabolic activity.
Q4: What happens to the elevated liver enzymes upon cessation of this compound?
A4: In all reported cases, the elevations in ALT and AST resolved and returned to baseline after this compound administration was discontinued. No instances meeting Hy's Law criteria have been reported in these studies.
Q5: Are the liver enzyme elevations dependent on the dosing regimen?
A5: Evidence strongly suggests the elevations are dose and schedule-dependent. Daily dosing regimens (50-150 mg) in a Phase 1b study were more likely to cause transaminase elevations. In contrast, a twice-weekly dosing schedule (100 mg) was found to be safe and well-tolerated, producing a gradual reduction in liver fat over 12 weeks without an associated rise in hepatic transaminases.
Q6: Have these elevations been observed in all study populations?
A6: No. Interestingly, in a proof-of-concept study with healthy subjects, co-administration of this compound with olanzapine was associated with smaller increases in ALT and AST compared to the placebo-plus-olanzapine group. Furthermore, an extensive Phase 1 study in healthy volunteers found no effects of this compound alone on liver enzymes. This suggests the phenomenon is specific to patient populations with underlying hepatic steatosis.
Troubleshooting Guide: Managing Elevated Liver Enzymes
If elevated liver enzymes are observed during your experiment, follow this logical progression for assessment and management.
Caption: Troubleshooting workflow for managing elevated liver enzymes.
Data from Key this compound Studies
Table 1: Liver Fat and Enzyme Changes in Phase 2a NASH Study (NCT03823703)
This study was suspended after observing transient liver enzyme elevations.
| Patient | This compound Dose (per day) | Duration (days) | Baseline Liver Fat (%) | Follow-up Liver Fat (%) | Relative Reduction in Liver Fat (%) | Liver Enzyme Finding |
| 1 | 900 mg | 30 | 17.6 | 6.1 | -65.3% | Elevated ALT/AST >5x ULN |
| 2 | 900 mg | 31 | 27.8 | 17.1 | -38.5% | Elevated ALT/AST >5x ULN |
| 3 | 900 mg | 44 | 28.3 | 15.0 | -47.0% | Elevated ALT/AST >5x ULN |
| 4 | 600 mg | 34 | 12.6 | 3.3 | -73.8% | Elevated ALT/AST >5x ULN |
| Data sourced from a Corcept Therapeutics press release. |
Table 2: Comparison of Dosing Regimens from Phase 1b Study (NCT05117489)
| Dosing Regimen | Key Efficacy Outcome | Liver Enzyme Safety Finding |
| Daily Dosing (50-150 mg) | Produced greater reductions in liver fat content by week 6. | More likely to result in concurrent transaminase elevation requiring study drug interruption or discontinuation. |
| Twice-Weekly Dosing (100 mg) | Provided a gradual reduction in liver fat of ~30% over 12 weeks. | Safe and well-tolerated; did not have an associated rise in hepatic transaminase levels. |
Experimental Protocols
Protocol: Liver Function Monitoring in Clinical Trials
Based on protocols from this compound studies (e.g., NCT03823703), a robust liver safety monitoring plan is critical.
1. Baseline Assessment:
-
Establish stable baseline ALT and AST measurements before initiating dosing.
-
Obtain two separate samples at least four weeks and no more than six months apart.
-
For eligibility, if either sample is >1.5x ULN, the variability between the two measurements should not exceed 50%. A third sample may be required if variability is too high.
2. On-Treatment Monitoring:
-
Measure liver function tests (LFTs), including ALT, AST, alkaline phosphatase, and total bilirubin, at regular intervals (e.g., screening, baseline, and every 2-4 weeks during treatment).
3. Criteria for Action:
-
Protocol-defined thresholds: Establish clear ULN multiples (e.g., >3x, >5x, >8x ULN) for ALT and AST that trigger specific actions.
-
Actionable Events:
-
Increased Monitoring: For minor elevations, increase the frequency of LFT monitoring.
-
Dose Interruption/Discontinuation: For clinically significant elevations (e.g., >5x ULN), suspend or permanently discontinue dosing.
-
Hy's Law Assessment: If elevations in ALT/AST are accompanied by elevated total bilirubin (>2x ULN) without cholestasis, immediately discontinue the investigational product and evaluate for severe drug-induced liver injury.
-
Caption: Experimental workflow for liver function monitoring.
Protocol: Preclinical Assessment of Liver Enzymes
As demonstrated in preclinical models for this compound, transient enzyme elevations can be characterized.
1. Animal Model:
-
Utilize a relevant model of hepatic steatosis, such as C57 mice on a high-fat diet (e.g., 60% fat) for a duration sufficient to induce the phenotype (e.g., 3 weeks).
2. Dosing and Sampling:
-
Administer this compound daily via oral gavage at the desired dose (e.g., 60 mg/kg).
-
Conduct serial blood sampling at multiple time points (e.g., days 3, 7, 12, 18) to create a temporal profile of liver enzyme changes.
-
Sacrifice cohorts at different weeks (e.g., 1, 2, and 3) for terminal assessment of liver triglycerides to correlate with plasma enzyme levels.
3. Analysis:
-
Measure plasma AST and ALT levels at each time point.
-
Analyze liver tissue for triglyceride content to correlate with plasma enzyme data.
-
The expected result may be a transient increase in AST/ALT that peaks (e.g., at 2 weeks) and then normalizes even with continued dosing, alongside a steady reduction in liver triglycerides.
Signaling Pathway Hypothesis
This compound is a selective glucocorticoid receptor (GR) modulator with high activity in the liver. Its mechanism involves altering hepatic lipid metabolism. The rapid efflux of lipids from hepatocytes, while therapeutically beneficial for reducing steatosis, may temporarily stress the cells, leading to a release of ALT and AST.
Caption: Hypothesized pathway of this compound-induced enzyme elevation.
References
Identifying confounding variables in Miricorilant experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miricorilant. The information is designed to help identify and address potential confounding variables in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should consider in my experimental design?
This compound is a selective glucocorticoid receptor (GR) modulator, exhibiting both agonist and antagonist effects. It also possesses modest mineralocorticoid receptor (MR) antagonist properties.[1][2][3] Its therapeutic effects in conditions like non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain are believed to stem from its modulation of cortisol activity, particularly in the liver where it shows preferential distribution.[4] Understanding this dual activity is crucial, as experimental outcomes may be influenced by the specific balance of GR agonism and antagonism in the target tissue.
Q2: What are the most critical confounding variables to consider in preclinical studies of this compound for antipsychotic-induced weight gain?
In preclinical models, particularly those using agents like olanzapine to induce weight gain, several factors can confound the results:
-
Choice of Antipsychotic: Different antipsychotics have varying propensities for inducing weight gain. Olanzapine and clozapine are associated with the most significant weight gain.[5] Ensure your control groups are appropriately matched to the specific antipsychotic used.
-
Animal Strain and Sex: The metabolic baseline and susceptibility to weight gain can differ between rodent strains and sexes. It is important to maintain consistency across all experimental groups.
-
Diet and Housing Conditions: The composition of the diet and the housing environment can significantly impact metabolism and weight. Standardize these conditions to minimize variability.
-
Duration of Antipsychotic Treatment: The timeline of weight gain induction and subsequent this compound intervention is critical. Weight gain from antipsychotics can be rapid initially and continue long-term.
Q3: In clinical trials for antipsychotic-induced weight gain, what are the key patient-related confounding variables?
Several patient-specific factors can influence the outcomes of clinical trials investigating this compound for this indication:
-
Type and Duration of Antipsychotic Therapy: The specific antipsychotic medication a patient is taking and the duration of their treatment are major variables. Clinical trial protocols for this compound often stratify patients by the type of antipsychotic being used (e.g., olanzapine, risperidone, quetiapine).
-
Baseline Metabolic Status: A patient's baseline body mass index (BMI), history of metabolic syndrome, and insulin resistance can significantly impact their response to this compound.
-
Concomitant Medications: As this compound is metabolized primarily by the cytochrome P450 enzyme CYP2C19, co-administration of drugs that are inhibitors or inducers of this enzyme can alter this compound's plasma concentrations and efficacy. A thorough review of all concomitant medications is essential.
-
Lifestyle Factors: Diet and exercise habits can significantly influence weight and metabolic parameters, acting as major confounders if not monitored and controlled for.
Q4: For NASH clinical trials, what are the critical considerations for patient selection and monitoring to avoid confounding results?
NASH is a heterogeneous disease, making careful patient selection and monitoring crucial:
-
Disease Severity and Histology: The stage of liver fibrosis and the NAFLD Activity Score (NAS) at baseline are critical determinants of disease progression and response to treatment. Clinical trials for this compound often have specific inclusion criteria based on liver biopsy results or non-invasive markers like MRI-PDFF and FibroScan.
-
Co-morbidities: The presence of type 2 diabetes, obesity, and other metabolic syndromes can significantly influence NASH pathogenesis and treatment response. Patient stratification based on these co-morbidities is a key consideration in trial design.
-
Concomitant Medications: Medications for co-morbidities, such as statins and antidiabetic drugs, can have their own effects on liver health and metabolism, potentially confounding the observed effects of this compound. Stable doses of these medications prior to and during the trial are often required.
-
Genetic Factors: Genetic polymorphisms, such as in the PNPLA3 gene, are known to influence the severity of NAFLD and NASH and can be a source of variability in treatment response.
Q5: How can drug-drug interactions confound the results of this compound experiments, and how can I mitigate this?
This compound's metabolism and transport are key areas for potential drug-drug interactions:
-
CYP2C19 Metabolism: this compound is predominantly metabolized by CYP2C19. Co-administration with strong CYP2C19 inhibitors (e.g., fluvoxamine, fluconazole) can increase this compound exposure, while inducers (e.g., rifampin, carbamazepine) can decrease its levels.
-
CYP2C8 and BCRP Inhibition: this compound is a strong inhibitor of CYP2C8 and a moderate inhibitor of the breast cancer resistance protein (BCRP) transporter. This means it can increase the concentration of other drugs that are substrates of this enzyme and transporter.
-
Mitigation Strategies: It is crucial to obtain a complete medication history from all participants. In clinical trials, there are often specific lists of prohibited concomitant medications. For preclinical studies, ensure that any co-administered compounds are not strong inhibitors or inducers of the relevant metabolic pathways.
Troubleshooting Guides
Issue: High Variability in Weight Gain/Loss in Animal Models of Antipsychotic-Induced Weight Gain
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure precise and consistent dosing of both the antipsychotic and this compound. For oral gavage, verify technique and volume accuracy. |
| Variable Food Consumption | Monitor food intake for all animals. Olanzapine is known to increase food consumption. Consider single housing to accurately measure individual food intake. |
| Underlying Health Differences | Health screen all animals before the study. Exclude any animals that show signs of illness or are significant outliers in baseline weight. |
| Environmental Stressors | Maintain a consistent and low-stress environment (e.g., light-dark cycle, temperature, noise levels) as stress can affect metabolism and weight. |
Issue: Unexpected Liver Enzyme Elevations in NASH Studies
| Potential Cause | Troubleshooting Steps |
| Drug-Induced Liver Injury (DILI) | While this compound has been generally well-tolerated, transient elevations in liver enzymes (ALT, AST) have been observed, particularly at higher doses. These elevations typically resolve after discontinuing the drug. |
| Concomitant Medication Effects | Review all concomitant medications for known hepatotoxicity. Some statins and other drugs can cause liver enzyme elevations. |
| NASH Disease Progression | In some cases, fluctuations in liver enzymes can be part of the natural history of NASH. Compare with the placebo group to differentiate drug effects from disease variability. |
| Alcohol Consumption | In clinical trials, undisclosed alcohol consumption can be a confounder. Utilize questionnaires and biomarkers to monitor alcohol intake. |
Quantitative Data Summary
Table 1: Effects of this compound on Olanzapine-Associated Weight Gain and Metabolic Parameters in Healthy Men (14-Day Study)
| Parameter | Olanzapine + Placebo (Mean Change from Baseline) | Olanzapine + 600mg this compound (Mean Change from Baseline) | Difference (this compound vs. Placebo) | P-value |
| Body Weight (kg) | +4.98 | +3.91 | -1.07 | 0.017 |
| Insulin (mIU/L) | +9.65 | +5.91 | -3.74 | 0.007 |
| HOMA-IR | +1.21 | +0.74 | -0.47 | 0.007 |
| Triglycerides (mmol/L) | +0.62 | +0.34 | -0.29 | 0.057 |
| ALT (IU/L) | +165.01 (at day 12) | +115.02 (at day 12) | -49.99 | 0.030 |
| AST (IU/L) | +77.07 (at day 12) | +44.83 (at day 12) | -32.24 | 0.009 |
Experimental Protocols
Protocol 1: Preclinical Model of Olanzapine-Induced Weight Gain Reversal
This protocol is based on a study in rats to assess the ability of this compound to reverse weight gain induced by olanzapine.
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Weight-Induction Phase (5 weeks):
-
Administer olanzapine (e.g., mixed with food or via oral gavage) daily to induce weight gain.
-
Include a vehicle-only control group that does not receive olanzapine.
-
Monitor body weight and food consumption regularly.
-
-
Treatment Phase (3 weeks):
-
Continue olanzapine administration in the weight-induced groups.
-
Randomize the weight-gained animals to receive either vehicle or different doses of this compound (e.g., 1 mg/kg, 2 mg/kg, 10 mg/kg) via oral gavage.
-
Continue to monitor body weight and food consumption.
-
-
Endpoints:
-
Primary: Change in body weight from the start of the treatment phase.
-
Secondary: Food consumption, clinical observations.
-
Protocol 2: Phase 2a Clinical Trial Design for this compound in Presumed NASH (NCT03823703)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with presumed NASH, often based on a combination of blood tests, non-invasive imaging, and sometimes a historical liver biopsy.
-
Inclusion Criteria (example):
-
Evidence of liver steatosis (e.g., ≥10% on MRI-PDFF).
-
Presence of metabolic risk factors (e.g., type 2 diabetes, obesity).
-
-
Intervention:
-
Patients are randomized to receive this compound (e.g., 600 mg or 900 mg daily) or a matching placebo for a defined period (e.g., 12 weeks).
-
-
Stratification: Randomization may be stratified by key confounding variables, such as the presence or absence of diabetes.
-
Endpoints:
-
Primary: Relative change from baseline in liver fat content as assessed by MRI-PDFF.
-
Secondary: Proportion of patients achieving a ≥30% reduction in liver fat, changes in liver enzymes (ALT, AST), and other metabolic markers.
-
Visualizations
Caption: Simplified signaling pathway of this compound's modulation of the Glucocorticoid Receptor.
References
- 1. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. corcept.com [corcept.com]
- 3. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antipsychotic-induced weight gain in first-episode psychosis patients: a meta-analysis of differential effects of antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Miricorilant and Mifepristone as Glucocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Glucocorticoid Receptor Modulators
The glucocorticoid receptor (GR) is a critical regulator of numerous physiological processes, making it a key target for therapeutic intervention in a wide range of inflammatory, metabolic, and psychiatric disorders. For decades, mifepristone has been a benchmark non-selective GR antagonist. However, the development of selective glucocorticoid receptor modulators (SGRMs) like miricorilant offers the potential for a more targeted therapeutic approach with an improved side-effect profile. This guide provides a detailed comparative analysis of this compound and mifepristone, focusing on their mechanisms of action, receptor binding affinities, selectivity, and the experimental methodologies used to characterize them.
Executive Summary
Mifepristone is a steroidal antagonist with high affinity for both the glucocorticoid and progesterone receptors (PR). Its potent blockade of GR has led to its use in managing conditions like Cushing's syndrome. However, its anti-progestogenic activity can lead to significant side effects, limiting its broader therapeutic application.
This compound, a non-steroidal SGRM, exhibits a more nuanced mechanism. It acts as a mixed agonist/antagonist at the GR and also possesses mineralocorticoid receptor (MR) antagonist properties.[1][2][3] Crucially, it lacks significant affinity for the progesterone receptor, which is a key differentiator from mifepristone and suggests a potentially better safety profile in chronic therapies.[4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and mifepristone, compiled from various in vitro studies. It is important to note that direct comparisons should be made with caution as the experimental conditions may vary between studies.
Table 1: Glucocorticoid Receptor Binding Affinity and Potency
| Compound | Parameter | Value (nM) | Assay System |
| This compound | IC₅₀ vs. GR | 10 | Competitive Radioligand Binding Assay |
| Ki vs. GR | 12 | Competitive Radioligand Binding Assay | |
| EC₅₀ (transactivation) | 60.2 (partial agonist) | Reporter Gene Assay | |
| Mifepristone | IC₅₀ vs. GR | 0.4 - 2.6 | Dexamethasone Competition/Reporter Assay |
| Ki vs. GR | ~1.9 - 2 | Calculated from EC₅₀ values |
Data compiled from multiple sources.[5]
Table 2: Receptor Selectivity Profile
| Compound | Receptor | IC₅₀ (nM) | Fold Selectivity vs. GR |
| This compound | GR | 10 | 1 |
| MR | 80 | 8 | |
| PR | >1000 | >100 | |
| AR | >1000 | >100 | |
| ER | >1000 | >100 | |
| Mifepristone | GR | High Affinity | - |
| PR | High Affinity | - |
This compound data from Benchchem. Mifepristone is known to have high affinity for both GR and PR.
Signaling Pathways and Mechanisms of Action
Glucocorticoid receptor signaling is complex, involving both transactivation and transrepression of gene expression. Agonist binding typically promotes GR dimerization and binding to glucocorticoid response elements (GREs) on DNA, leading to the recruitment of coactivators and subsequent gene transcription (transactivation). Transrepression, on the other hand, often involves the monomeric GR interacting with and inhibiting other transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory genes.
Mifepristone: A Full Antagonist
Mifepristone acts as a competitive antagonist at the GR. Upon binding, it induces a conformational change in the receptor that is distinct from that induced by agonists. This altered conformation hinders the proper recruitment of coactivator proteins necessary for transactivation and can promote the recruitment of corepressor complexes, actively repressing gene expression.
This compound: A Selective Glucocorticoid Receptor Modulator (SGRM)
This compound's "selective" modulation stems from its ability to induce a unique GR conformation that leads to a differential recruitment of co-regulators. This results in a mixed agonist/antagonist profile, where it may activate certain GR-mediated pathways while inhibiting others. For instance, it may favor transrepression over transactivation, which is a desirable characteristic for anti-inflammatory drugs, as it could reduce the metabolic side effects associated with full GR agonists. Its action as a mineralocorticoid receptor antagonist further contributes to its unique pharmacological profile.
Experimental Protocols
The characterization of GR antagonists relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC₅₀) of a compound for the glucocorticoid receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the GR.
Materials:
-
Receptor Source: Cytosolic extracts from cells expressing GR (e.g., A549 human lung carcinoma cells) or purified recombinant human GR.
-
Radioligand: [³H]-dexamethasone (a high-affinity GR agonist).
-
Test Compounds: this compound and mifepristone, serially diluted.
-
Assay Buffer: e.g., TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6) with 10 mM sodium molybdate and 1 mM dithiothreitol (DTT).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For radioactivity measurement.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of [³H]-dexamethasone (typically at or below its Kd) and varying concentrations of the test compound (this compound or mifepristone). Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Equilibrium: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using the plate harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Glucocorticoid Receptor Reporter Gene Assay
This functional assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) GR-mediated gene transcription.
Objective: To quantify the effect of test compounds on the transcriptional activity of the GR.
Materials:
-
Cell Line: A human cell line (e.g., HEK293 or A549) stably or transiently transfected with two plasmids:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a GR-responsive promoter (e.g., MMTV-LTR) driving the expression of a reporter gene (e.g., luciferase).
-
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Test Compounds: this compound and mifepristone, serially diluted.
-
GR Agonist: Dexamethasone (for antagonist mode).
-
Luciferase Assay Reagent: Contains luciferin substrate.
-
Luminometer: To measure light output.
Procedure:
-
Cell Plating: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment (Antagonist Mode): Pre-treat the cells with varying concentrations of the test compound (this compound or mifepristone) for a defined period (e.g., 1 hour).
-
Agonist Stimulation: Add a fixed concentration of dexamethasone (typically the EC₅₀ or EC₈₀ for transactivation) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells). For antagonist activity, plot the percentage of inhibition of dexamethasone-induced activity against the logarithm of the test compound concentration to determine the IC₅₀ value.
Conclusion
This compound and mifepristone represent two distinct classes of glucocorticoid receptor antagonists. Mifepristone is a potent, non-selective antagonist of both GR and PR, with well-established clinical use but also notable side effects due to its broad activity. This compound, as a selective GR modulator with additional MR antagonistic properties and a lack of PR activity, offers the potential for a more refined therapeutic intervention. Its mixed agonist/antagonist profile may allow for the separation of desired anti-inflammatory effects from unwanted metabolic side effects. The choice between these two agents in a research or clinical setting will depend on the specific application and the desired balance between efficacy and tolerability. Further head-to-head clinical studies are needed to fully elucidate the comparative therapeutic profiles of these two important GR modulators.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The glucocorticoid agonist activities of mifepristone (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of Glucocorticoid Receptor Expression by DNA Methylation Prevents Glucocorticoid Induced Apoptosis in Human Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 4. Effect of this compound, a Selective Glucocorticoid Receptor Modulator, on Olanzapine-Associated Weight Gain in Healthy Subjects: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selective GR Modulation of Miricorilant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Miricorilant (CORT118335), a selective glucocorticoid receptor (GR) modulator, with other GR modulators. The information presented is based on available preclinical and clinical data, offering insights into its selectivity and performance.
Introduction to Selective Glucocorticoid Receptor Modulators (SGRMs)
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is limited by significant side effects. Selective glucocorticoid receptor modulators (SGRMs) are being developed to dissociate the beneficial anti-inflammatory effects (primarily mediated by transrepression) from the adverse metabolic effects (largely attributed to transactivation). SGRMs aim to achieve this by differentially modulating the conformation of the glucocorticoid receptor (GR), leading to selective gene regulation.
This compound is an investigational SGRM with a unique profile of mixed agonist/antagonist activity at the GR and antagonist activity at the mineralocorticoid receptor (MR).[1][2][3] It is currently under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain.[4][5]
Comparative Analysis of this compound and Other GR Modulators
This section compares this compound with other notable GR modulators, including other SGRMs and a non-selective antagonist. Direct head-to-head comparative studies are limited; therefore, the data presented is compiled from various sources and should be interpreted with consideration of potential differences in experimental conditions.
In Vitro Pharmacology
The in vitro activity of SGRMs is crucial for validating their selectivity. Key parameters include binding affinity to the GR and other steroid receptors, and the ability to differentially regulate transactivation and transrepression pathways.
Table 1: Comparative In Vitro Activity of Selected GR Modulators
| Compound | Target(s) | GR Binding Affinity (IC50/Ki) | GR Transactivation (EC50, % Max Response) | GR Transrepression (IC50) | Reference(s) |
| This compound (CORT118335) | GR (Modulator), MR (Antagonist) | Data not available in direct comparative format | Partial agonist activity reported | Potent transrepression activity reported | |
| AZD9567 | GR (Modulator) | IC50: 3.8 nM | Partial agonist | Full efficacy in TNFα inhibition | |
| Fosdagrocorat (PF-04171327) | GR (Modulator) | High affinity | Partial agonist | Potent transrepression | |
| Mifepristone (RU486) | GR (Antagonist), Progesterone Receptor (Antagonist) | High affinity | Antagonist | Potent inhibitor of NF-κB |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in assay conditions. "Data not available in direct comparative format" indicates that while the activity is reported, specific quantitative values from standardized, directly comparable assays were not found in the searched literature.
Preclinical In Vivo Data
Preclinical animal models are essential for evaluating the in vivo efficacy and safety profile of SGRMs.
Table 2: Summary of Preclinical In Vivo Data for Selected GR Modulators
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound (CORT118335) | Mouse model of NASH | Reduced hepatic lipid content. Exhibited a unique combination of agonistic and antagonistic properties on GR-responsive gene expression. | |
| Rat model of olanzapine-induced weight gain | Suppressed endocrine responses to stress. | ||
| AZD9567 | Rat model of joint inflammation | Similar anti-inflammatory effects to prednisolone. | |
| Fosdagrocorilant (PF-04171327) | Mouse model of arthritis | Potent anti-inflammatory activity with dissociation from effects on bone and glucose metabolism. |
Clinical Data
Clinical trials provide the ultimate validation of an SGRM's therapeutic potential and safety in humans.
Table 3: Summary of Clinical Data for Selected GR Modulators
| Compound | Indication | Key Findings | Reference(s) |
| This compound (CORT118335) | Olanzapine-induced weight gain | Significantly less weight gain compared to placebo. Improved insulin sensitivity and lipid profile compared to placebo. | |
| Non-alcoholic steatohepatitis (NASH) | Phase 2 trials ongoing. | ||
| Fosdagrocorat (PF-04171327) | Rheumatoid Arthritis | Demonstrated efficacy similar to prednisone 10 mg with a safety profile comparable to prednisone 5 mg. | |
| AZD9567 | Rheumatoid Arthritis | Phase 2a study showed similar improvement in disease activity score compared to prednisolone. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of SGRMs.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GR. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Materials:
-
Purified recombinant human GR
-
Radiolabeled ligand (e.g., [3H]-dexamethasone)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound.
-
Add the purified GR to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a set period to reach equilibrium.
-
Separate the bound from the free radioligand using a filtration method (e.g., passing the reaction mixture through a glass fiber filter that traps the receptor-ligand complex).
-
Wash the filters to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value.
NF-κB Transrepression Assay (Luciferase Reporter Assay)
Objective: To measure the ability of a test compound to inhibit NF-κB-mediated gene transcription, a key mechanism of anti-inflammatory action.
Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway (e.g., by TNF-α) induces luciferase expression. The ability of a test compound to inhibit this induction is a measure of its transrepression activity.
Materials:
-
Human cell line (e.g., HEK293 or A549)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
TNF-α (or other NF-κB activator)
-
Test compound (e.g., this compound)
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test compound.
-
Pre-incubate with the test compound for a specified time.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Incubate for an appropriate period to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of luciferase activity by the test compound compared to the TNF-α stimulated control.
Visualizing the Molecular Mechanisms and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the dual mechanism of GR action: transactivation and transrepression. SGRMs like this compound aim to preferentially promote transrepression.
Caption: Glucocorticoid Receptor (GR) signaling pathways.
Experimental Workflow for Validating a Selective GR Modulator
The following diagram outlines a typical preclinical workflow for the validation of a novel SGRM.
Caption: Preclinical validation workflow for an SGRM.
Conclusion
This compound demonstrates a promising profile as a selective GR modulator with additional MR antagonist activity. Preclinical and early clinical data suggest a dissociation of its anti-inflammatory and metabolic effects, a key characteristic of a successful SGRM. However, a definitive comparison with other SGRMs is challenging due to the limited availability of direct head-to-head studies. Further clinical investigations, particularly in its target indications of NASH and antipsychotic-induced weight gain, will be crucial in fully elucidating its therapeutic potential and validating its selective GR modulation in humans. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of this compound and other novel SGRMs.
References
- 1. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Non-Alcoholic Steatohepatitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Assessing Miricorilant's Cross-Reactivity with Steroid Receptors: A Comparative Guide
In the landscape of targeted therapeutics, the selectivity of a drug candidate is a cornerstone of its potential efficacy and safety. This guide offers a detailed comparison of miricorilant's (also known as CORT118335) cross-reactivity with key steroid receptors. This compound is an investigational non-steroidal drug that functions as a selective modulator of the glucocorticoid receptor (GR) and also acts as an antagonist at the mineralocorticoid receptor (MR).[1][2] This dual activity is of significant interest for therapeutic areas where modulating the stress hormone pathway is beneficial.[3]
Quantitative Comparison of Receptor Binding Affinity
The selectivity of this compound has been evaluated through in vitro competitive binding assays. The following table summarizes the mean inhibitory concentration (IC50) values, which indicate the drug concentration needed to inhibit 50% of the binding of a radiolabeled ligand to its receptor.[2] A lower IC50 value signifies a higher binding affinity.
| Receptor | Target Ligand | This compound IC50 (nM) | Comparative Selectivity (Fold difference from GR) |
| Glucocorticoid Receptor (GR) | Dexamethasone | 5.4 | 1x |
| Mineralocorticoid Receptor (MR) | Aldosterone | 25 | 4.6x |
| Progesterone Receptor (PR) | Progesterone | >1000 | >185x |
| Androgen Receptor (AR) | Testosterone | >1000 | >185x |
| Estrogen Receptor (ER) | Estradiol | >1000 | >185x |
Data compiled from publicly available pharmacological data for this compound (CORT118335). The IC50 values for PR, AR, and ER are often reported as having "no significant affinity" at concentrations up to 1000 nM.[2]
This data clearly demonstrates this compound's high affinity for the glucocorticoid receptor. While it also binds to the mineralocorticoid receptor, its affinity is nearly five times weaker. Importantly, this compound shows negligible affinity for the progesterone, androgen, and estrogen receptors at concentrations up to 1000 nM, highlighting its selectivity. Another selective glucocorticoid receptor modulator, relacorilant, also shows no binding to the androgen or progesterone receptors.
Experimental Protocols
The binding affinity data presented is typically generated using a competitive radioligand binding assay, a standard method for quantifying the interaction between a compound and a target receptor.
Objective: To determine the binding affinity (IC50) of a test compound (this compound) for a specific steroid receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Materials:
-
Receptor Preparation: A source of the target steroid receptor (e.g., cell lysates from cells overexpressing the receptor).
-
Radiolabeled Ligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]dexamethasone for GR).
-
Test Compound: this compound, serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution optimized for receptor stability and binding.
-
Filtration Apparatus: A multi-well plate harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: The receptor preparation is incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a filter plate. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve.
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the generalized steroid receptor signaling pathway and the workflow of the competitive binding assay used to assess its selectivity.
References
A Comparative Analysis of Corcept Therapeutics' Glucocorticoid Receptor Modulators: Miricorilant, Relacorilant, and Exicorilant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three selective glucocorticoid receptor (GR) modulators developed by Corcept Therapeutics: Miricorilant (CORT118335), Relacorilant (CORT125134), and Exicorilant (CORT125281). These compounds represent a significant advancement in the therapeutic modulation of cortisol activity, each with distinct profiles and therapeutic targets. This document synthesizes preclinical and clinical data to facilitate an objective comparison of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
At a Glance: Key Characteristics of Corcept's GR Modulators
| Feature | This compound | Relacorilant | Exicorilant |
| Primary Target(s) | Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR)[1][2][3] | Glucocorticoid Receptor (GR)[4][5] | Glucocorticoid Receptor (GR) |
| Mechanism of Action | Selective GR Modulator (Mixed Agonist/Antagonist), MR Antagonist | Selective GR Modulator (Antagonist) | Selective GR Antagonist |
| Primary Therapeutic Areas | Nonalcoholic Steatohepatitis (NASH), Antipsychotic-Induced Weight Gain | Cushing's Syndrome, Solid Tumors (e.g., Ovarian, Pancreatic Cancer) | Prostate Cancer |
| Development Phase (Highest) | Phase 2 | Phase 3 / NDA Submitted | Phase 1/2 |
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies comparing all three compounds are limited. However, by examining data from various independent studies, a comparative profile can be constructed.
In Vitro Binding Affinity and Potency
| Compound | Receptor | Binding Affinity (Kᵢ) | Potency (IC₅₀) | Species | Assay Type |
| Relacorilant | GR | 0.5 nM | 2 nM (vs. Dexamethasone) | Human | Competitive Binding Assay |
| Exicorilant | GR | 7 nM | Not explicitly stated | Not specified | Not specified |
| This compound | GR | Potent (specific value not published) | Not explicitly stated | Not specified | Not specified |
| MR | Modest Antagonist (specific value not published) | Not explicitly stated | Not specified | Not specified |
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Key Findings |
| This compound | High-fat, high-fructose diet-fed mice (NASH model) | Rapidly lowered hepatic lipid content. |
| Olanzapine-treated healthy subjects (model for antipsychotic-induced weight gain) | Ameliorated weight gain, insulin resistance, and elevated triglycerides. | |
| Relacorilant | MIA PaCa-2 pancreatic cancer xenograft in mice | In combination with paclitaxel, significantly reduced tumor growth and slowed time to progression compared to either agent alone. |
| Exicorilant | 22Rv1 prostate cancer xenograft in castrated mice | In combination with enzalutamide, significantly reduced tumor growth compared to enzalutamide alone. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Glucocorticoid Receptor Signaling Pathway
This diagram illustrates the mechanism of action of glucocorticoid receptor antagonists.
Caption: Glucocorticoid receptor signaling and antagonism.
Experimental Workflow: In Vitro GR Antagonist Potency
This diagram outlines a typical workflow for determining the in vitro potency of a GR antagonist.
Caption: Workflow for in vitro GR antagonist potency assay.
Experimental Workflow: In Vivo Xenograft Efficacy Study
This diagram illustrates the workflow for an in vivo xenograft study to assess anti-tumor efficacy.
Caption: Workflow for in vivo xenograft efficacy study.
Detailed Experimental Protocols
In Vitro Glucocorticoid Receptor Binding Assay (Competitive Radioligand)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the glucocorticoid receptor.
Materials:
-
Purified human GR or cell lysate containing GR.
-
[³H]dexamethasone (radioligand).
-
Unlabeled dexamethasone (for non-specific binding).
-
Test compounds (this compound, Relacorilant, Exicorilant).
-
Assay buffer (e.g., Tris-HCl with molybdate).
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and unlabeled dexamethasone.
-
Incubation: In a multi-well plate, combine the GR preparation, a fixed concentration of [³H]dexamethasone, and varying concentrations of the test compound or unlabeled dexamethasone. Incubate at 4°C to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand using a filter plate and wash with cold assay buffer.
-
Detection: Add scintillation fluid to each well and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding for each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis. The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Cell Viability Assay (MTS Assay)
Objective: To assess the effect of a compound on cell viability, often in the context of chemotherapy sensitization.
Materials:
-
Cancer cell line (e.g., OVCAR5 for ovarian cancer).
-
96-well plates.
-
Complete culture medium.
-
Test compounds (e.g., Relacorilant) and cytotoxic agent (e.g., paclitaxel).
-
MTS reagent.
-
Plate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Add serial dilutions of the cytotoxic agent with or without a fixed concentration of the Corcept compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Record the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound alone or in combination with chemotherapy in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Human cancer cell line (e.g., MIA PaCa-2 for pancreatic cancer, 22Rv1 for prostate cancer).
-
Test compounds and vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, compound alone, chemotherapy alone, combination therapy).
-
Treatment: Administer the respective treatments according to the planned schedule and route of administration.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point). Euthanize mice and collect tumors for further analysis if required.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.
Conclusion
This compound, Relacorilant, and Exicorilant are all promising selective glucocorticoid receptor modulators with distinct pharmacological profiles and therapeutic applications. Relacorilant appears to be the most advanced in clinical development, with a strong focus on Cushing's syndrome and oncology. This compound's dual GR/MR antagonism makes it a unique candidate for metabolic diseases like NASH. Exicorilant shows potential in hormone-driven cancers such as prostate cancer.
The choice of compound for a specific research or therapeutic application will depend on the desired target tissue, the specific disease pathophysiology, and the required selectivity profile. The data and protocols presented in this guide provide a foundational framework for researchers to compare these compounds and design future studies to further elucidate their therapeutic potential. As more direct comparative data becomes available, a more definitive assessment of their relative performance will be possible.
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. corcept.com [corcept.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling Miricorilant: A Comparative Benchmark of Glucocorticoid Receptor Antagonism
For Immediate Release
MENLO PARK, CA – November 28, 2025 – In the landscape of therapeutic agents targeting the glucocorticoid receptor (GR), miricorilant (CORT118335) emerges as a selective modulator with a distinct pharmacological profile. This guide provides a comprehensive, data-supported comparison of this compound's antagonist activity against established GR ligands, namely the non-selective antagonist mifepristone and the selective antagonist relacorilant. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel GR-targeted therapies.
This compound is a non-steroidal selective GR modulator that also exhibits antagonist activity at the mineralocorticoid receptor (MR).[1][2] A key distinguishing feature of this compound is its lack of affinity for the progesterone receptor (PR), a significant departure from the broader activity spectrum of mifepristone.[3] This enhanced selectivity profile suggests a potential for a more targeted therapeutic intervention with a reduced risk of off-target effects.
Quantitative Comparison of In Vitro GR Antagonist Activity
The following tables summarize the in vitro antagonist potency of this compound, relacorilant, and mifepristone at the human glucocorticoid receptor. The data is derived from functional assays assessing the inhibition of GR-mediated gene expression.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Binding Affinity (IC50, nM) | Receptor Source | Assay Type |
| This compound (CORT118335) | 2.3 | Human GR | Competitive Radioligand Binding Assay |
| Relacorilant (CORT125134) | Not explicitly found | - | - |
| Mifepristone | Not explicitly found | - | - |
Table 2: Functional GR Antagonist Activity (Dexamethasone Challenge)
| Compound | IC50 (nM) | Cell Line | Assay Type |
| This compound (CORT118335) | Data not available | - | - |
| Relacorilant (CORT125134) | 2 | HEK-293 | Luciferase Reporter Assay |
| Mifepristone | 0.4 | HEK-293 | Luciferase Reporter Assay |
Table 3: Functional GR Antagonist Activity (Cortisol Challenge)
| Compound | IC50 (nM) | Cell Line | Assay Type |
| This compound (CORT118335) | Data not available | - | - |
| Relacorilant (CORT125134) | 5.6 | HEK-293 | Luciferase Reporter Assay |
| Mifepristone | 1.3 | HEK-293 | Luciferase Reporter Assay |
Table 4: Steroid Receptor Selectivity Profile
| Compound | GR (IC50, nM) | MR (IC50, nM) | PR (IC50, nM) |
| This compound (CORT118335) | 2.3 | 4.9 | >1000 |
| Relacorilant (CORT125134) | Potent Antagonist | Not specified | No Affinity |
| Mifepristone | Potent Antagonist | Not specified | Potent Antagonist |
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental methodologies: competitive radioligand binding assays and cell-based reporter gene assays.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Preparation: A source of glucocorticoid receptors, such as cell lysates from cells overexpressing the receptor or purified recombinant human GR, is prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled GR ligand (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.
-
Washing: The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. This can be further used to calculate the inhibition constant (Ki).
MMTV-Luciferase Reporter Gene Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit GR-mediated transcription.
Methodology:
-
Cell Culture and Transfection: A suitable human cell line, such as HEK-293 (Human Embryonic Kidney 293), is cultured. The cells are then transiently or stably transfected with two plasmids: one that expresses the human glucocorticoid receptor and another that contains a luciferase reporter gene under the control of a GR-responsive promoter, such as the Mouse Mammary Tumor Virus (MMTV) long terminal repeat.
-
Compound Treatment: The transfected cells are pre-incubated with increasing concentrations of the antagonist compound (e.g., this compound, relacorilant, or mifepristone) for a defined period.
-
GR Agonist Challenge: Following pre-incubation with the antagonist, the cells are stimulated with a known GR agonist, such as dexamethasone or cortisol, at a concentration that elicits a robust transcriptional response.
-
Cell Lysis and Luciferase Assay: After a further incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The antagonist activity is then quantified by determining the concentration of the compound that causes a 50% reduction in the agonist-induced luciferase expression (IC50).
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway, the workflow of a competitive binding assay, and the comparative logic of the benchmarked antagonists.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Effect of this compound, a Selective Glucocorticoid Receptor Modulator, on Olanzapine-Associated Weight Gain in Healthy Subjects: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Miricorilant and Dazucorilant: Two Investigational Cortisol Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miricorilant (CORT118335) and Dazucorilant (CORT113176) are two investigational small molecule drugs developed by Corcept Therapeutics, designed to modulate the activity of the glucocorticoid receptor (GR). While both compounds target the GR, they exhibit distinct pharmacological profiles and are being evaluated for different therapeutic indications. This guide provides a head-to-head comparison of this compound and Dazucorilant, summarizing their mechanisms of action, preclinical and clinical data, and experimental protocols to inform researchers and drug development professionals.
Chemical and Pharmacological Profile
This compound and Dazucorilant are distinct chemical entities with different receptor selectivity profiles. Dazucorilant is a selective GR modulator, while this compound is a dual-acting agent, modulating the GR and antagonizing the mineralocorticoid receptor (MR).
| Feature | This compound | Dazucorilant |
| Synonyms | CORT118335 | CORT113176 |
| Molecular Formula | C24H23F3N2O2 | C29H22F4N4O3S |
| Mechanism of Action | Selective Glucocorticoid Receptor (GR) Modulator, Mineralocorticoid Receptor (MR) Antagonist[1][2] | Selective Glucocorticoid Receptor (GR) Modulator[3][4] |
| Binding Affinity (Ki) | Not publicly available | <1 nM (for GR)[5] |
| Primary Therapeutic Areas of Investigation | Nonalcoholic Steatohepatitis (NASH), Antipsychotic-Induced Weight Gain | Amyotrophic Lateral Sclerosis (ALS) |
Mechanism of Action and Signaling Pathways
Dazucorilant is a selective glucocorticoid receptor (GR) modulator with high affinity for the GR and no affinity for other hormone receptors. It competitively and reversibly binds to the GR. In conditions of chronic stress or disease where cortisol levels are elevated, Dazucorilant is designed to modulate the downstream effects of excessive GR activation, which can include neuroinflammation and neuronal damage.
This compound exhibits a dual mechanism of action as a selective GR modulator with mixed agonist/antagonist effects and a modest antagonist of the mineralocorticoid receptor (MR). This dual activity is being explored in metabolic conditions like NASH, where both GR and MR signaling are implicated in the disease pathology. By modulating GR and antagonizing MR, this compound may address multiple pathways involved in liver fat accumulation, inflammation, and fibrosis.
Preclinical and Clinical Development
Dazucorilant in Amyotrophic Lateral Sclerosis (ALS)
Preclinical Rationale: In the Wobbler mouse model of sporadic ALS, which exhibits elevated glucocorticoid levels, Dazucorilant treatment has been shown to reduce neuroinflammation, and neuronal death, and improve motor performance.
Clinical Trials: The Phase 2 DAZALS trial (NCT05407324) was a randomized, double-blind, placebo-controlled study that enrolled 249 patients with ALS. Patients received 150 mg or 300 mg of Dazucorilant, or a placebo, daily for 24 weeks. While the trial did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R), a significant survival benefit was observed in the 300 mg dose group. At 24 weeks, there were no deaths in the 300 mg Dazucorilant group compared to five deaths in the placebo group. An open-label extension of the study is ongoing.
This compound in Nonalcoholic Steatohepatitis (NASH)
Preclinical Rationale: In mouse models of NASH induced by a high-fat, high-fructose diet, this compound has been shown to effectively lower hepatic lipid content.
Clinical Trials: A Phase 1b study in patients with presumed NASH found that twice-weekly oral administration of 100 mg of this compound for 12 weeks resulted in an approximately 30% reduction in liver fat, as assessed by MRI-PDFF. Improvements in liver enzymes and other metabolic markers were also observed, and the treatment was well-tolerated. A Phase 2b trial, MONARCH (NCT06108219), is currently ongoing to further evaluate the efficacy and safety of this compound in patients with biopsy-confirmed NASH. This compound has also been investigated for its potential to mitigate olanzapine-associated weight gain in healthy subjects.
Experimental Protocols
Key Preclinical Experiment for Dazucorilant: Wobbler Mouse Model of ALS
-
Objective: To evaluate the effect of Dazucorilant on neurodegeneration and neuroinflammation in a mouse model of sporadic ALS.
-
Animal Model: Wobbler mice, which exhibit adrenal hypertrophy and glucocorticoid elevation similar to patients with ALS.
-
Treatment Protocol: Dazucorilant was administered subcutaneously at a dose of 30 mg/kg/day for 21 days.
-
Key Endpoints:
-
Reduction in vacuolated neurons, astro- and microgliosis, and neuroinflammation in the spinal cord.
-
Improvement in glutamate homeostasis.
-
Modulation of survival and death signal pathways in ventral horn homogenates.
-
Improved performance in the rotarod test and reduced forepaw atrophy.
-
Key Preclinical Experiment for this compound: High-Fat, High-Fructose Diet (HFHFD) Mouse Model of NASH
-
Objective: To assess the time-dependency of the lipid-lowering effects of this compound in the liver.
-
Animal Model: Male C57BL/6J mice.
-
Induction of NASH: Mice were fed a high-fat, high-fructose diet (HFHFD) for 3 weeks.
-
Treatment Protocol: Following the induction period, mice were treated with 60 mg/kg/day of this compound via oral gavage for one, three, or six days.
-
Key Endpoint: Measurement of triglyceride content in the liver at the end of the treatment period.
Summary and Conclusion
This compound and Dazucorilant are two distinct cortisol modulators with different pharmacological profiles and therapeutic targets. Dazucorilant is a selective GR modulator that has shown a promising survival signal in a Phase 2 trial for ALS, despite not meeting its primary functional endpoint. This compound is a dual GR modulator and MR antagonist that has demonstrated efficacy in reducing liver fat in preclinical and early clinical studies for NASH.
The selection of either compound for further research or development would depend on the specific therapeutic area of interest. The data presented in this guide provides a foundation for understanding the key differences between these two molecules and may aid in the design of future studies. The ongoing clinical trials for both compounds will provide further insights into their therapeutic potential.
References
Miricorilant in Metabolic Disorders: A Comparative Analysis of Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Miricorilant, a selective glucocorticoid receptor modulator (SGRM), is under investigation as a novel therapeutic agent for a range of metabolic disorders, primarily focusing on antipsychotic-induced weight gain (AIWG) and non-alcoholic steatohepatitis (NASH). This guide provides an objective comparison of this compound's performance with current alternative treatments, supported by available experimental data, detailed methodologies, and visual representations of its mechanism and clinical evaluation.
Mechanism of Action: Modulating the Glucocorticoid Receptor
This compound functions by selectively modulating the glucocorticoid receptor (GR), which plays a crucial role in regulating metabolism, inflammation, and stress responses. In metabolic disorders, excessive cortisol activity can contribute to insulin resistance, increased glucose production, and fat accumulation. By antagonizing the effects of cortisol at the GR, this compound aims to mitigate these detrimental metabolic effects.[1][2][3]
dot
Caption: this compound's mechanism of action.
Antipsychotic-Induced Weight Gain (AIWG)
A significant side effect of many second-generation antipsychotics is substantial weight gain, which can lead to further metabolic complications. This compound has been investigated for its potential to mitigate this adverse effect.
Comparison with Metformin
Metformin, a first-line treatment for type 2 diabetes, is often used off-label to manage AIWG.[4][5]
| Parameter | This compound (600 mg/day) + Olanzapine | Metformin (750 mg/day) + Olanzapine | Placebo + Olanzapine |
| Mean Weight Gain (kg) | 3.91 (after 14 days) | Attenuated weight gain (specifics vary across studies) | 4.98 (after 14 days) |
| Change in Insulin (mIU/L) | Smaller increase | Generally improves insulin sensitivity | Larger increase |
| Change in HOMA-IR | Smaller increase | Generally improves insulin sensitivity | Larger increase |
| Change in Triglycerides (mmol/L) | Smaller increase | Generally improves lipid profile | Larger increase |
Experimental Protocol: this compound for AIWG (Proof-of-Concept Study)
Objective: To evaluate the efficacy of this compound in ameliorating olanzapine-induced weight gain and metabolic changes in healthy male subjects.
Study Design: A 2-week, randomized, double-blind, placebo-controlled trial.
Participants: 66 healthy male subjects.
Intervention:
-
Group 1: Olanzapine (10 mg/day) + this compound (600 mg/day)
-
Group 2: Olanzapine (10 mg/day) + Placebo
Primary Endpoint: Change in body weight after 14 days.
Secondary Endpoints: Changes in glucose, insulin, HOMA-IR, and triglycerides.
dot
Caption: Experimental workflow for AIWG study.
Non-Alcoholic Steatohepatitis (NASH)
NASH is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage. This compound is being explored for its potential to reduce liver fat and improve liver health in patients with NASH.
Comparison with GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide and semaglutide, are approved for type 2 diabetes and obesity and have shown efficacy in improving NASH.
| Parameter | This compound (100 mg twice weekly) | Liraglutide (1.8 mg/day) | Semaglutide (0.4 mg/day) |
| Reduction in Liver Fat | ~30% reduction (MRI-PDFF) after 12 weeks | Significant reduction in liver fat content | Significant reduction in liver fat content |
| NASH Resolution | Data from ongoing Phase 2b trial awaited | 39% of patients achieved NASH resolution | 59% of patients achieved NASH resolution |
| Fibrosis Improvement | Data from ongoing Phase 2b trial awaited | 9% of patients had progression of fibrosis (vs. 36% in placebo) | No significant improvement in fibrosis stage |
| Key Side Effects | Generally well-tolerated at lower doses | Nausea, diarrhea, vomiting | Nausea, diarrhea, vomiting |
Experimental Protocol: Liraglutide for NASH (LEAN Study)
Objective: To assess the safety and efficacy of liraglutide in patients with NASH.
Study Design: A 48-week, multicenter, double-blind, placebo-controlled, randomized phase 2 trial.
Participants: 52 adult, overweight patients with biopsy-confirmed NASH.
Intervention:
-
Group 1: Liraglutide (1.8 mg, once-daily subcutaneous injection)
-
Group 2: Placebo
Primary Endpoint: Resolution of definite NASH with no worsening in fibrosis from baseline to end of treatment.
dot
Caption: Experimental workflow for NASH study.
Summary and Future Directions
This compound presents a novel, targeted approach to treating metabolic disorders by modulating the glucocorticoid receptor. Early clinical data suggests its potential to mitigate antipsychotic-induced weight gain and improve markers of liver health in NASH.
For AIWG, a proof-of-concept study demonstrated that this compound can attenuate weight gain and adverse metabolic changes associated with olanzapine. However, the GRATITUDE and GRATITUDE II trials did not show a reversal of established AIWG. Further studies are planned to investigate its potential in preventing AIWG. In comparison, metformin has a more established, albeit modest, effect on attenuating AIWG.
In the context of NASH, Phase 1b data for this compound is promising, showing significant reductions in liver fat with a favorable side effect profile at lower, intermittent doses. A Phase 2b trial (MONARCH) is currently underway to further evaluate its efficacy. GLP-1 receptor agonists, liraglutide and semaglutide, have demonstrated efficacy in achieving NASH resolution, although their impact on fibrosis is less consistent and they are associated with gastrointestinal side effects.
The ongoing and future clinical trials for this compound will be crucial in further defining its therapeutic role and validating its efficacy in these challenging metabolic disorders. The data generated will provide a clearer picture of its comparative effectiveness against established and emerging therapies.
References
- 1. Liraglutide safety and efficacy in patients with non-alcoholic steatohepatitis (LEAN): a multicentre, double-blind, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. corcept.com [corcept.com]
- 3. Evaluation of the Pharmacokinetics, Disposition, and Metabolism of this compound, a Novel Glucocorticoid Receptor Modulator for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis in Nonclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
Assessing the Translational Relevance of Miricorilant's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for Miricorilant, a selective glucocorticoid receptor (GR) modulator and mineralocorticoid receptor (MR) antagonist, in the context of non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain. To assess its translational relevance, this compound's performance is compared with alternative therapeutic agents, mifepristone (a GR antagonist) and spironolactone (an MR antagonist), based on available preclinical data. This guide summarizes quantitative outcomes in structured tables, details experimental methodologies for key studies, and visualizes relevant biological pathways and workflows.
Quantitative Preclinical Data Comparison
The following tables summarize the key quantitative findings from preclinical studies of this compound and its comparators in relevant disease models.
Table 1: Comparison of Efficacy in Preclinical NASH Models
| Compound | Animal Model | Key Efficacy Endpoints | Results | Dosage and Duration | Citation |
| This compound | High-Fat Diet (60% fat) induced obese male C57 mice | Liver Triglycerides | Rapid reduction starting at week 1. | 60 mg/kg/day (oral gavage) for 3 weeks | [1] |
| This compound | Amylin liver NASH model in mice | Fibrosis Stage and NAFLD Activity Score (NAS) | Reductions in fibrosis stage and NAFLD score. | Not specified | [1] |
| This compound | Human Precision-Cut Liver Slices (PCLS) with pre-existing steatosis | Triglyceride Content | Lowered triglyceride content. | 200-600 nM for 96 hours | [2] |
| Mifepristone | High-Fat Diet induced obese mice | Liver Injury (ballooning degeneration) | Decreased number of cells undergoing ballooning degeneration. | 30 mg/kg/day for 29 weeks | [3] |
| Mifepristone | High-Fat Diet induced obese mice | Insulin Sensitivity | Improved insulin sensitivity. | Not specified | [1] |
| Spironolactone | High-Fat (60%) and High-Fructose (30% in water) Diet in mice | Hepatic Steatosis | Ameliorated hepatic steatosis. | Not specified | |
| Spironolactone | High-Fat and High-Fructose Diet in mice | Insulin Resistance | Improved insulin resistance. | Not specified |
Table 2: Comparison of Efficacy in a Preclinical Antipsychotic-Induced Weight Gain Model
| Compound | Animal Model | Key Efficacy Endpoint | Results | Dosage and Duration |
| This compound | Olanzapine-treated rats | Body Weight | 12%-17% decrease in body weight compared to olanzapine-only group. | 10 mg/kg |
Experimental Protocols
Detailed methodologies for the key preclinical studies cited are provided below to allow for critical evaluation of the findings.
This compound: High-Fat Diet-Induced NASH Mouse Model
-
Animal Model: Male C57 mice.
-
Diet and Induction of NASH: Mice were fed a diet containing 60% fat for 3 weeks to induce obesity and hepatic steatosis.
-
Drug Administration: this compound was administered once daily via oral gavage at a dose of 60 mg/kg.
-
Outcome Measures:
-
Liver Triglycerides: Assessed weekly for 3 weeks.
-
Plasma Aspartate Aminotransferase (AST): Measured on days 3, 7, 12, and 18.
-
This compound: Human Precision-Cut Liver Slices (PCLS)
-
Tissue Source: Human liver tissue with pre-existing steatosis from two independent donors.
-
Culture Conditions: PCLS were cultured for a total of 168 hours in the presence of 100 nM hydrocortisone, with or without an exogenous lipid challenge.
-
Drug Administration: PCLS were treated with this compound at concentrations of 200-600 nM for 96 hours.
-
Outcome Measures:
-
Triglyceride Content: Measured at the end of the treatment period.
-
RNA Sequencing: Performed after 24 hours of exposure to 200 and 400 nM this compound to assess changes in gene expression.
-
Mifepristone: High-Fat Diet-Induced Obesity Mouse Model
-
Animal Model: Mice fed a high-fat diet.
-
Drug Administration: Mifepristone administered at a dose of 30 mg/kg bw/day.
-
Outcome Measures:
-
Liver Histology: Liver tissues were stained with hematoxylin and eosin to assess ballooning degeneration of hepatocytes.
-
Liver Weight: Measured at the end of the study.
-
Serum AST levels: Measured at the time of sacrifice.
-
Spironolactone: High-Fat, High-Fructose Diet-Induced NAFLD Mouse Model
-
Animal Model: Mice.
-
Diet and Induction of NAFLD: Mice were fed a 60% high-fat diet combined with 30% high-fructose in their drinking water for 8 weeks.
-
Drug Administration: Spironolactone was administered to the mice. The specific dosage and route of administration are not detailed in the provided search result.
-
Outcome Measures:
-
Hepatic Steatosis: The accumulation of lipid droplets in hepatocytes was assessed.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and its alternatives, as well as a typical experimental workflow for preclinical NASH studies.
References
Safety Operating Guide
Navigating the Disposal of Miricorilant: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals engaged in the study of Miricorilant, an investigational selective glucocorticoid receptor modulator, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly available, established guidelines for the disposal of pharmaceutical waste in clinical and research settings provide a necessary framework. This guide offers essential safety and logistical information to ensure the responsible management of this compound waste.
General Principles for Pharmaceutical Waste Disposal
In the absence of a specific Safety Data Sheet (SDS) for this compound, professionals should handle its disposal in accordance with federal, state, and local regulations for pharmaceutical waste. A risk assessment should be conducted to determine if the waste is hazardous or non-hazardous. It is crucial to have a standard operating procedure for the disposal of all pharmaceutical waste.[1] Personal protective equipment, such as latex gloves, should be worn when handling pharmaceutical waste.[1]
Unused or expired medications should ideally be returned to the manufacturer or sent to a licensed pharmaceutical waste disposal service.[1][2] Most pharmaceutical waste is incinerated at a licensed medical incineration site.[3] It is imperative to prevent the release of active pharmaceutical ingredients into the environment by avoiding improper disposal methods like washing drugs down sinks or flushing them down toilets.
Step-by-Step Disposal Procedures for this compound Waste
The following procedures are based on general best practices for pharmaceutical waste management and should be adapted to institutional protocols and regulatory requirements.
Solid Waste (Tablets, Capsules):
-
Segregation: Place all solid this compound waste, including unused tablets and capsules, into a designated, clearly labeled pharmaceutical waste container. These containers are often color-coded; hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous waste is collected in blue containers.
-
Container Management: Ensure the lid of the waste container is securely fastened. Do not overfill containers.
-
Final Disposal: Arrange for the collection and disposal of the pharmaceutical waste container by a licensed and approved waste management vendor.
Liquid Waste (Solutions, Suspensions):
-
Containment: Liquid waste containing this compound should remain in its original, sealed container if possible.
-
Segregation: Place the entire sealed container into the appropriate pharmaceutical waste container. Under no circumstances should liquids be poured directly into the waste container or down the drain.
-
Final Disposal: The designated waste container should be handled by a certified waste management service for proper disposal, typically via incineration.
Sharps Waste (Needles, Syringes):
-
Immediate Disposal: Immediately after use, place any sharps contaminated with this compound into a designated, puncture-resistant sharps container.
-
Container Management: Do not recap, bend, or break needles. Do not overfill sharps containers.
-
Final Disposal: Once the sharps container is full, it should be sealed and disposed of through a licensed medical waste disposal service.
Quantitative Data on this compound Elimination
While specific disposal data is unavailable, understanding the drug's elimination characteristics can inform risk assessments.
| Parameter | Finding | Source |
| Primary Route of Elimination | Hepatic elimination with the majority of total radioactivity recovered in feces (>78%). | |
| Renal Elimination | Minor contribution, with less than 5% of total radioactivity recovered in urine. | |
| Metabolism | Predominantly metabolized by the enzyme CYP2C19 (approximately 94%). | |
| Elimination Half-life | Approximately 20 hours in healthy subjects. |
This data suggests that the primary environmental concern would be related to fecal excretion in clinical trial subjects, reinforcing the importance of proper handling of all waste generated during such studies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory or clinical setting.
By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
